2,2'-Diamino-4,4'-bithiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S2/c7-5-9-3(1-11-5)4-2-12-6(8)10-4/h1-2H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMTBTUKQIBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S2 | |
| Record name | (4,4'-BITHIAZOLE)-2,2'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19882 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074879 | |
| Record name | 2,2'-Diamino-4,4'-Bithiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-59-6 | |
| Record name | (4,4'-BITHIAZOLE)-2,2'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19882 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2′-Diamino-4,4′-bithiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,4'-Bithiazole)-2,2'-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diamino-4,4'-Bithiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Diamino-4,4'-bithiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2'-Diamino-4,4'-bithiazole from 1,4-dibromobutanedione and Thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-diamino-4,4'-bithiazole, a valuable heterocyclic compound with applications as a ligand for metal complexes and a versatile building block in organic synthesis.[1][2] The synthesis involves the reaction of 1,4-dibromobutanedione with thiourea. This document details the experimental protocol, physicochemical properties of the involved substances, and a graphical representation of the synthesis workflow.
Physicochemical Properties
A summary of the key physical and chemical properties of the reactants and the final product is presented below for easy reference.
| Property | 1,4-Dibromobutanedione | Thiourea | This compound |
| CAS Number | 6305-43-7 | 57-13-6 (Note: this is for Urea, a related compound) | 58139-59-6[2][3][4][5][6][7][8][9] |
| Molecular Formula | C₄H₄Br₂O₂ | CH₄N₂S | C₆H₆N₄S₂[2][3][4][6] |
| Molecular Weight | 243.88 g/mol | 76.12 g/mol | 198.27 g/mol [2][3][4] |
| Melting Point | Not available | 176-178 °C | 237-240 °C (decomposes)[4][7] |
| Boiling Point | Not available | Not available | 499.8±20.0 °C (Predicted)[4][7] |
| Density | Not available | 1.405 g/cm³ | 1.590±0.06 g/cm³ (Predicted)[4][7] |
| Appearance | Not available | White crystalline solid | White to Light yellow to Light orange powder/crystal[4][6][7] |
| Solubility | Not available | Soluble in water | Soluble in pyridine[4][7] |
Experimental Protocol
The following protocol for the synthesis of this compound is based on established laboratory procedures.[1][3]
Materials:
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Stirring device
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Beakers
-
pH indicator paper or pH meter
Procedure:
-
To a three-necked flask equipped with a reflux condenser and a stirring device, add 9.0 g (0.036 mol) of 1,4-dibromobutanedione, 5.4 g (0.072 mol) of thiourea, and 200 mL of absolute ethanol.[1][3]
-
Heat the mixture to reflux with constant stirring for 2 hours.[1][3]
-
After the reflux period, pour the reaction mixture into 100 mL of hot water (45-50 °C).[1][3]
-
Under continuous stirring, add concentrated aqueous ammonia (22-25%) to the mixture until the pH reaches 8-9.[3] A pale yellow precipitate will form.
-
Collect the crude product by filtration.[1]
-
Recrystallize the crude product from a mixed solvent of ethanol and water (3:1 by volume).[1][3]
-
Dry the purified product to obtain this compound. The reported yield is 5.9 g.[3]
Reaction and Workflow Diagrams
The synthesis of this compound proceeds via a Hantzsch-type thiazole synthesis. The general workflow for this synthesis is depicted below.
The proposed reaction mechanism for the formation of one of the thiazole rings is illustrated below. The formation of the bithiazole involves this reaction occurring at both ends of the 1,4-dibromobutanedione molecule.
Safety Information
It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
1,4-Dibromobutanedione: This compound is a lachrymator and should be handled with care.
-
Thiourea: May be harmful if swallowed or inhaled. It is a suspected carcinogen.
-
Ethanol: Flammable liquid and vapor.
-
Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
This compound: Causes skin and serious eye irritation.[6] When heated to decomposition, it emits toxic fumes.[4][5]
Always consult the Safety Data Sheet (SDS) for each chemical before use for complete and detailed safety information.
Conclusion
The synthesis of this compound from 1,4-dibromobutanedione and thiourea is a straightforward and efficient method for producing this valuable compound. The protocol described in this guide, along with the provided physicochemical data and safety information, should serve as a valuable resource for researchers in the fields of chemistry and drug development. Adherence to the experimental details and safety precautions is essential for a successful and safe synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 58139-59-6 | FD60849 [biosynth.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 58139-59-6 [m.chemicalbook.com]
- 5. This compound | 58139-59-6 [amp.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 58139-59-6 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Diamino-4,4'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,2'-Diamino-4,4'-bithiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its key chemical and physical characteristics, provides experimental protocols for its synthesis, and illustrates the synthetic workflow.
Core Physicochemical Data
This compound, with the CAS number 58139-59-6, is a symmetrical molecule composed of two amino-substituted thiazole rings.[1][2][3] Its chemical structure lends itself to applications as a ligand for metal complexes and as a foundational component in the synthesis of more complex molecules.[3][4] The physicochemical properties of this compound are critical for its application in drug design and materials science, influencing factors such as solubility, bioavailability, and reactivity.
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some variation exists in the reported melting points, which may be attributable to different experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄S₂ | [1][2][3] |
| Molecular Weight | 198.27 g/mol | [1][3] |
| Appearance | White to light yellow or light orange powder/crystal | [1][2][5] |
| Melting Point | 237-240 °C (with decomposition) | [1] |
| 250 °C (with decomposition) | [2][3] | |
| ~180-185 °C | [4][5] | |
| Boiling Point (Predicted) | 499.8 ± 20.0 °C | [1] |
| Density (Predicted) | 1.590 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 2.84 ± 0.10 | [1] |
| logP (Predicted) | 1.431 | [6] |
| Solubility | Soluble in DMSO and DMF; insoluble in water | [4][5] |
| Hydrogen Bond Acceptor Count | 6 | [2][6] |
| Hydrogen Bond Donor Count | 2 | [2][6] |
| Rotatable Bond Count | 1 | [6] |
Experimental Protocols
Detailed experimental procedures are essential for the replication of scientific findings and the consistent production of high-quality compounds. The following sections provide a protocol for the synthesis of this compound and a general method for the determination of the partition coefficient for thiazole derivatives.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the reaction of 1,4-dibromobutanedione with thiourea in ethanol.[4][7]
Materials:
Procedure:
-
To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-dibromobutanedione, thiourea, and absolute ethanol.[4][7]
-
Under stirring, add concentrated aqueous ammonia to the mixture to adjust the pH to 8-9, resulting in the formation of a pale yellow precipitate.[7]
-
Allow the precipitate to stand, then collect the crude product by filtration.[4][7]
-
Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).[4][7]
Determination of Partition Coefficient (logP) for Thiazole Derivatives
The partition coefficient between n-octanol and water is a critical parameter in drug development, providing insight into the lipophilicity of a compound. The following is a general "shake flask" method applicable to thiazole derivatives.[8]
Methodology:
-
Prepare stock solutions of the thiazole derivative in both n-octanol saturated with water and water saturated with n-octanol.[8]
-
In a suitable vessel, combine 10 mL of one of the saturated solvents with a known volume (e.g., 200 µL) of the corresponding stock solution.[8]
-
Add 10 mL of the other saturated solvent to the mixture.[8]
-
Incubate the mixture at a constant temperature (e.g., 25 °C) with shaking (e.g., 180 rpm) for 24 hours to allow for equilibration.[8]
-
After incubation, separate the two immiscible phases.[8]
-
Determine the concentration of the thiazole derivative in each phase using a suitable analytical technique, such as UV spectroscopy at the compound's maximum absorption wavelength.[8]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound CAS#: 58139-59-6 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 58139-59-6 | FD60849 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives with Potential Anti-Alzheimer's Activity - ProQuest [proquest.com]
An In-depth Technical Guide to 2,2'-Diamino-4,4'-bithiazole
CAS Number: 58139-59-6
Intended Audience: This document is for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological applications of 2,2'-Diamino-4,4'-bithiazole.
Executive Summary
This compound is a heterocyclic compound featuring a bithiazole core scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While the specific biological activities of this compound itself are not extensively documented in publicly available literature, its derivatives have shown promise as inhibitors of key cellular signaling pathways, including those mediated by protein kinases. This guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities of this compound, drawing insights from the study of its close analogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 58139-59-6 | [1][2] |
| Molecular Formula | C₆H₆N₄S₂ | [1][2] |
| Molecular Weight | 198.27 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 237-240 °C (decomposition) | [1] |
| Boiling Point (Predicted) | 499.8 ± 20.0 °C | [1] |
| Density (Predicted) | 1.590 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.84 ± 0.10 | [1] |
| Storage Conditions | 2-8°C, protect from light, store under nitrogen | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of 1,4-dibromo-2,3-butanedione with thiourea. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-dibromo-2,3-butanedione
-
Thiourea
-
Absolute Ethanol
-
Concentrated Aqueous Ammonia
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1,4-dibromo-2,3-butanedione and a twofold molar excess of thiourea.
-
Add absolute ethanol to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux with constant stirring for a minimum of 2 hours.
-
After the reflux period, allow the mixture to cool and then pour it into hot water.
-
Adjust the pH of the aqueous mixture to 8-9 by the dropwise addition of concentrated aqueous ammonia. This will induce the precipitation of the crude product.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity and Potential Mechanisms of Action
Direct studies on the biological activity of this compound are limited. However, the bithiazole scaffold is a key component of several biologically active molecules, and derivatives of this compound have been investigated as potential therapeutic agents.
Kinase Inhibition
Derivatives of this compound have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation. For instance, certain substituted bithiazole-2,2'-diamines have shown inhibitory activity against c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs).
The proposed mechanism for this inhibition is competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: A diagram showing the potential mechanism of kinase inhibition by this compound derivatives.
Anticancer and Antimicrobial Potential
Representative Experimental Protocols
The following are representative protocols for assessing the potential biological activities of this compound, based on the activities observed for its derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific peptide substrate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (radiolabeled or for use with a detection antibody)
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody, scintillation fluid)
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the protein kinase and its specific peptide substrate to each well.
-
Add the diluted compound or vehicle control (e.g., DMSO) to the respective wells and incubate for a predetermined time at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified duration.
-
Terminate the reaction by adding a stop solution.
-
Quantify the extent of substrate phosphorylation using an appropriate detection method (e.g., ELISA with a phosphospecific antibody, or measurement of incorporated radioactivity).
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound represents a valuable chemical scaffold with potential applications in drug discovery and materials science. While further research is needed to fully elucidate the biological activities of the core molecule, the promising activities of its derivatives, particularly as kinase inhibitors, warrant further investigation. The synthesis protocol and representative biological assays provided in this guide offer a foundation for researchers to explore the therapeutic potential of this and related compounds.
References
Molecular structure and IUPAC name of "2,2'-Diamino-4,4'-bithiazole"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and characterization of 2,2'-Diamino-4,4'-bithiazole. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring two thiazole rings linked at their 4th positions, with amino groups attached at the 2nd position of each ring. Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | [1] |
| Synonyms | [4,4'-Bithiazole]-2,2'-diamine, 2,2'-Diamino-4,4'-bis(1,3-thiazole) | [2][3] |
| CAS Number | 58139-59-6 | [1][4][5] |
| Molecular Formula | C₆H₆N₄S₂ | [1][4][5] |
| Molecular Weight | 198.27 g/mol | [5][6] |
| Appearance | White to light yellow or light orange powder/crystal | [1][4][5] |
| Melting Point | 237-240 °C (decomposition) | [3][5] |
| Solubility | Soluble in DMSO and DMF; insoluble in water | |
| pKa (Predicted) | 2.84 ± 0.10 | [4][5] |
Molecular Structure
The molecular structure of this compound consists of two interconnected thiazole rings. This planar molecule is of significant interest in coordination chemistry and materials science due to its potential as a ligand.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 1,4-dibromo-2,3-butanedione with thiourea.
Materials:
-
1,4-Dibromo-2,3-butanedione
-
Thiourea
-
Ethanol
-
Water
-
Concentrated Ammonia
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1,4-dibromo-2,3-butanedione and thiourea in a 1:2 molar ratio.
-
Add ethanol as a solvent and heat the mixture to reflux with stirring for approximately 2 hours.
-
After the reflux period, pour the reaction mixture into hot water.
-
Neutralize the mixture with concentrated ammonia, which will cause the product to precipitate.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.
Spectroscopic Data
The structural characterization of this compound is typically performed using various spectroscopic techniques.
| Spectroscopic Data | Observed Values |
| ¹H NMR (DMSO-d₆) | δ 6.7 (s, 2H, thiazole-H), δ 7.1 (s, 4H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 101.5 (thiazole-CH), δ 148.0 (thiazole-C), δ 168.0 (thiazole-C-NH₂) |
| Mass Spectrometry (Exact Mass) | 198.00338856 |
Note: NMR data is interpreted from spectral images and may have slight variations.
Applications
This compound serves as a versatile building block in several areas of chemical science:
-
Coordination Chemistry: It acts as a bidentate ligand, forming stable complexes with a variety of metal ions. These complexes are being explored for their potential in catalysis and materials science.
-
Organic Synthesis: The molecule is a precursor for the synthesis of more complex heterocyclic systems, including polymers and macrocycles with interesting electronic and photophysical properties.
-
Materials Science: Bithiazole-containing polymers have been investigated for their semiconducting properties, suggesting potential applications in organic electronics.
References
Spectroscopic data (NMR, FT-IR, Mass Spec) of "2,2'-Diamino-4,4'-bithiazole"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2,2'-Diamino-4,4'-bithiazole. The information presented herein is essential for its identification, characterization, and application in pharmaceutical research and development. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry collectively provide a comprehensive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by a prominent singlet signal at approximately 6.99 ppm. This signal is attributed to the protons of the two primary amine (-NH₂) groups attached to the thiazole rings. The integration of this peak corresponds to the four protons of the two amino groups.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the bithiazole core.
| Carbon Atom | Chemical Shift (δ) ppm |
| C2, C2' (Carbon atoms bearing the amino groups) | ~168 ppm |
| C4, C4' (Carbon atoms at the bithiazole linkage) | ~145 ppm |
| C5, C5' (Unsubstituted carbon atoms on the thiazole rings) | ~105 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3443, 3281, 3164 | N-H Stretching | Primary Amine (-NH₂) |
| 3127 | C-H Stretching | Aromatic C-H |
| 1590 | C=N Stretching | Thiazole Ring |
| 1559, 1389, 1292, 1238 | Skeletal Stretching | Bithiazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound (C₆H₆N₄S₂), the expected monoisotopic mass is approximately 198.0034 u. The mass spectrum would show a molecular ion peak ([M]⁺) at this m/z value.
| Parameter | Value |
| Molecular Formula | C₆H₆N₄S₂ |
| Molecular Weight | 198.27 g/mol |
| Monoisotopic Mass | 198.0034 u |
| Expected [M]⁺ Peak | m/z ≈ 198 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Instrumentation: A Bruker Avance or similar spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is suitable.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent signal (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
FT-IR Spectroscopy Protocol
Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer equipped with a universal attenuated total reflectance (uATR) accessory.
Sample Preparation:
-
Ensure the uATR crystal is clean by wiping it with a soft tissue soaked in isopropanol.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mode: Attenuated Total Reflectance (ATR).
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Perform a background scan of the clean ATR crystal before analyzing the sample.
Mass Spectrometry Protocol
Instrumentation: An LCQ Fleet ion trap mass spectrometer or a Xevo G2 QTof high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be introduced into the mass spectrometer via direct infusion.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: 100-150 °C.
-
Sheath Gas (N₂) Flow Rate: Arbitrary units, optimized for stable spray.
-
Scan Range: m/z 50-500.
Data Processing: The acquired mass spectrum is processed to identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry, the exact mass can be used to confirm the elemental composition.
Visualization of Spectroscopic Workflow
The logical flow of using these spectroscopic techniques for the structural elucidation of this compound can be visualized as follows:
Caption: Workflow for the structural characterization of this compound.
An In-depth Technical Guide to the Solubility of 2,2'-Diamino-4,4'-bithiazole in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Diamino-4,4'-bithiazole, a compound of interest in medicinal chemistry and materials science. This document details its known solubility in dimethyl sulfoxide (DMSO) and other organic solvents, and provides established experimental protocols for researchers to determine precise quantitative solubility.
Introduction to this compound
This compound is a heterocyclic compound featuring two interconnected aminothiazole rings. This structure imparts unique chemical properties that make it a valuable building block in the synthesis of various functional molecules. It is recognized for its role as a ligand in the formation of metal complexes and as a scaffold in the development of novel compounds with potential therapeutic applications.
Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments consistently indicate its solubility in polar aprotic organic solvents and its insolubility in water.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Water | Insoluble[1] |
Due to the absence of specific quantitative solubility values (e.g., in mg/mL or mol/L), it is recommended that researchers experimentally determine the solubility of this compound in their specific solvent and concentration of interest. The following sections provide detailed protocols for common solubility determination methods.
Experimental Protocols for Solubility Determination
To facilitate the quantitative analysis of this compound solubility, this section outlines two standard experimental methodologies: the Shake-Flask Method for thermodynamic solubility and a general protocol for kinetic solubility assessment.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved compound in the supernatant.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, DMF, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial on an orbital shaker or vortex mixer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC method or another suitable analytical technique.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assessment
Kinetic solubility is often determined in drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. This method is faster than the thermodynamic approach and provides an indication of a compound's behavior in aqueous media.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
-
Multichannel pipette
Procedure:
-
Preparation of Test Solutions:
-
Add the aqueous buffer to the wells of a 96-well microplate.
-
Using a multichannel pipette, add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or absorbance compared to a control indicates precipitation and thus, the kinetic solubility limit has been exceeded.
-
Synthesis Workflow of this compound
Understanding the synthesis of this compound can be crucial for its sourcing and purity assessment. A common synthetic route involves the reaction of 1,4-dibromobutanedione with thiourea.
Caption: General synthesis workflow for this compound.
The provided experimental protocol for this synthesis is as follows:
Materials:
-
1,4-dibromobutanedione (9.0 g, 0.036 mol)
-
Thiourea (5.4 g, 0.072 mol)
-
Absolute ethanol (200 mL)
-
Hot water (100 mL, 45-50 °C)
-
Concentrated aqueous ammonia (22-25%)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a stirring device, combine 1,4-dibromobutanedione, thiourea, and absolute ethanol.
-
Heat the mixture to reflux and stir for 2 hours.
-
Pour the reaction mixture into hot water.
-
Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia, which will cause a pale yellow precipitate to form.
-
Allow the precipitate to stand, then collect the crude product by filtration.
-
Recrystallize the crude product from a 3:1 (by volume) mixture of ethanol and water.
-
Dry the purified product to obtain this compound.[1]
References
Biological activities of "2,2'-Diamino-4,4'-bithiazole" and its derivatives
An In-Depth Technical Guide on the Biological Activities of 2,2'-Diamino-4,4'-bithiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents. This document details their anticancer and antimicrobial properties, mechanisms of action, and includes detailed experimental protocols for key biological assays.
Chemical Identity and Properties
This compound is a heterocyclic compound composed of two aminothiazole rings linked at the 4th position. This core structure has been the subject of extensive research in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | [1] |
| Molecular Formula | C₆H₆N₄S₂ | [1] |
| Molecular Weight | 198.27 g/mol | [1] |
| CAS Number | 58139-59-6 | [1] |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Melting Point | 237-240 °C (decomposition) | [1] |
| Solubility | Soluble in DMSO and DMF; insoluble in water | [1] |
| pKa (Predicted) | 2.84 ± 0.10 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the Hantzsch thiazole synthesis.[3] This method typically utilizes the reaction of an α-haloketone with a thioamide. A general synthetic workflow is outlined below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-dibromobutanedione (9.0 g, 0.036 mol)
-
Thiourea (5.4 g, 0.072 mol)
-
Absolute ethanol (200 mL)
-
Hot water (100 mL, 45-50 °C)
-
Concentrated aqueous ammonia (22-25%)
Procedure:
-
To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-dibromobutanedione, thiourea, and absolute ethanol.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Pour the reaction mixture into hot water (45-50 °C).
-
Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia under stirring. This will result in the formation of a pale yellow precipitate.
-
Allow the precipitate to stand, then collect the crude product by filtration.
-
Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).
-
Dry the purified product to yield this compound.[1]
Biological Activities
This compound and its derivatives have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of bithiazole derivatives against various human cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key enzymes involved in DNA replication and cell proliferation.
Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Other Cell Lines | Reference |
| Derivative 1 | 12.8 ± 0.6 | - | 10.4 ± 0.2 | - | ME-180 (Cervical): 11.5 ± 0.4 | [4] |
| Derivative 2 | 15.5 ± 0.3 | - | - | - | ME-180 (Cervical): 11.6 ± 0.1 | [4] |
| Derivative 3 | 0.6648 (72h) | - | - | - | MDA-MB-231 (Breast): 1.51 (72h) | [5] |
| Derivative 4 | - | - | - | - | KF-28 (Ovarian): 0.718 (72h) | [5] |
| Derivative 5 | - | - | - | - | A2780 (Ovarian): 2.34 (72h) | [5] |
| Doxorubicin | 0.75 | - | - | - | - | [6] |
Mechanism of Action: Inhibition of DNA Topoisomerase IIα
A significant mechanism of anticancer activity for some substituted 4,5'-bithiazoles is the catalytic inhibition of human DNA topoisomerase IIα.[1] This enzyme is crucial for altering DNA topology and is a major target in chemotherapy. These compounds act as competitive inhibitors of ATP, which is essential for the enzyme's function.[1] This mechanism is distinct from topoisomerase poisons like etoposide, as it does not induce double-strand DNA breaks, potentially offering a safer therapeutic profile.[1]
Caption: Inhibition of DNA Topoisomerase IIα by bithiazole derivatives.
Mechanism of Action: Induction of Apoptosis
Several novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway.[7][8] This process involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins.
Caption: Apoptosis induction via the mitochondrial pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bithiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.1%. After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.
Table 3: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference |
| Derivative A | 12.5 | 25 | 50 | 100 | [6] |
| Derivative B | 25 | 50 | 100 | >100 | [6] |
| Ampicillin | 0.5 | 8 | - | - | [9] |
| Fluconazole | - | - | 1 | 16 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the bithiazole derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a plate reader.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their potent anticancer and antimicrobial activities, coupled with diverse mechanisms of action, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with these versatile molecules. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. cbijournal.com [cbijournal.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 8. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. apec.org [apec.org]
2,2'-Diamino-4,4'-bithiazole: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Diamino-4,4'-bithiazole is a heterocyclic compound featuring two interconnected thiazole rings with amino functionalities at the 2 and 2' positions. This unique structural motif imparts a combination of desirable properties, including rigidity, planarity, and the ability to participate in a variety of chemical transformations. As a result, this compound has emerged as a valuable and versatile building block in diverse areas of organic synthesis, ranging from the development of novel conjugated polymers and metal-organic frameworks (MOFs) to the discovery of potent pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and visual representations of its utility.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is crucial for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₄S₂ | [1] |
| Molecular Weight | 198.27 g/mol | [1] |
| CAS Number | 58139-59-6 | [1] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 237-240 °C (decomposition) | [1] |
| Solubility | Soluble in DMSO and DMF | |
| pKa (Predicted) | 2.84 ± 0.10 | [1] |
Spectroscopic Data:
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 7.05 (s, 4H, NH₂), 6.75 (s, 2H, thiazole-H) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 168.0 (C-NH₂), 148.0 (thiazole C-C), 105.0 (thiazole C-H) | [2] |
| FT-IR (KBr, cm⁻¹) | 3443, 3281, 3164 (N-H stretching), 3127 (C-H stretching), 1590 (C=N stretching), 1559, 1389, 1292, 1238 (skeletal vibrations of the bithiazole ring) | |
| Mass Spectrometry (EI) | The fragmentation pattern of amines often involves alpha-cleavage. For this compound, the molecular ion peak [M]⁺ is expected at m/z 198. Fragmentation may involve the loss of amino groups or cleavage of the bithiazole ring structure. | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation reaction between 1,4-dibromo-2,3-butanedione and thiourea.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
1,4-Dibromo-2,3-butanedione (9.0 g, 0.036 mol)
-
Thiourea (5.4 g, 0.072 mol)
-
Absolute Ethanol (200 mL)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Deionized Water
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dibromo-2,3-butanedione (9.0 g), thiourea (5.4 g), and absolute ethanol (200 mL).
-
Heat the mixture to reflux with stirring for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 400 mL of deionized water.
-
Neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide with stirring until a pH of 8-9 is reached.
-
A pale yellow precipitate will form. Allow the suspension to stand for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash with deionized water.
-
Recrystallize the crude product from an ethanol/water mixture (3:1 v/v) to obtain pure this compound as a crystalline solid.
-
Dry the product in a vacuum oven at 60 °C overnight.
Yield: 5.9 g (83%)
Applications in Organic Synthesis
Building Block for Conjugated Polymers
The rigid and planar structure of this compound makes it an excellent monomer for the synthesis of conjugated polymers with interesting optoelectronic properties. These polymers can be prepared through various methods, including direct arylation polymerization and polycondensation reactions.
References
Unlocking the Therapeutic Potential of 2,2'-Diamino-4,4'-bithiazole in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold, 2,2'-Diamino-4,4'-bithiazole, has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. Its unique structural features, including the presence of two amino groups and a bithiazole core, allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanistic insights into this compound and its derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Physicochemical Properties
The foundational this compound is a white to off-white crystalline solid. Its core structure consists of two thiazole rings linked at their 4 and 4' positions, with amino groups attached at the 2 and 2' positions.[1][2] This arrangement provides a rigid framework with multiple points for hydrogen bonding and further chemical derivatization.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄S₂ | [3] |
| Molecular Weight | 198.27 g/mol | [3] |
| CAS Number | 58139-59-6 | [3] |
| Melting Point | ~250 °C (decomposes) | [3] |
| Appearance | White to off-white crystal |
Synthesis of the this compound Core
The synthesis of the this compound scaffold is typically achieved through a Hantzsch-type thiazole synthesis. A common and efficient method involves the condensation reaction between 1,4-dibromo-2,3-butanedione and thiourea.[4][5]
Experimental Protocol: Synthesis of this compound[5][6]
Materials:
-
1,4-dibromo-2,3-butanedione
-
Thiourea
-
Ethanol
-
Concentrated Ammonia Solution
Procedure:
-
A mixture of 1,4-dibromo-2,3-butanedione and two equivalents of thiourea is refluxed in ethanol.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then neutralized with a base, typically an ammonia solution, to yield the free base of this compound.
-
The final product can be further purified by recrystallization.
Applications in Medicinal Chemistry
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives with significant therapeutic potential.[6]
Anticancer Activity
Derivatives of the bithiazole core have demonstrated promising anticancer activities against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
VEGFR-2 Inhibition: One of the key targets for bithiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[7][8] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. In silico discovery of 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as novel inhibitors of DNA gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,2'-Diamino-4,4'-bithiazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Diamino-4,4'-bithiazole (DABT) is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring two thiazole rings linked at the 4 and 4' positions with amino groups at the 2 and 2' positions, provides multiple coordination sites, making it an excellent candidate for the formation of a wide array of metal complexes.[1][2] The bidentate chelating nature of DABT, arising from the nitrogen atoms of the thiazole rings and the amino groups, allows it to form stable complexes with a variety of transition metal ions. These complexes exhibit diverse structural features and interesting physicochemical properties, leading to potential applications in catalysis, materials science, and medicinal chemistry.[2][3] This guide provides an in-depth overview of the synthesis, coordination chemistry, and potential applications of this compound and its metal complexes.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 1,4-dibromo-2,3-butanedione with thiourea.[4]
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
1,4-Dibromo-2,3-butanedione
-
Thiourea
-
Ethanol
-
Concentrated Ammonia Solution
Procedure:
-
A mixture of 1,4-dibromo-2,3-butanedione and a twofold molar excess of thiourea is refluxed in ethanol.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in hot water, and the solution is made alkaline by the addition of a concentrated ammonia solution.
-
The precipitated crude product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄S₂ | [1][2] |
| Molecular Weight | 198.27 g/mol | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [5] |
| Melting Point | 250 °C (decomposes) | [1][5] |
| CAS Number | 58139-59-6 | [1][2] |
Coordination Chemistry of this compound
This compound acts as a versatile ligand, coordinating with a variety of metal ions to form complexes with diverse geometries and coordination numbers. The primary mode of coordination is through the nitrogen atoms of the thiazole rings, forming a stable five-membered chelate ring with the metal center. The exocyclic amino groups can also participate in coordination or hydrogen bonding, further stabilizing the complex structure.
Coordination with Divalent Metal Ions
DABT readily forms complexes with a range of divalent transition metal ions, including cobalt(II), nickel(II), zinc(II), cadmium(II), and mercury(II).
A general procedure for the synthesis of these complexes is outlined below.
Experimental Protocol: General Synthesis of M(DABT)X₂ Complexes
Materials:
-
This compound (DABT)
-
A salt of the desired metal (e.g., CoCl₂, NiCl₂, Zn(ClO₄)₂, CdCl₂, Hg(SCN)₂)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
A solution of the metal salt in a suitable solvent is prepared.
-
A solution of this compound in the same or a compatible solvent is added to the metal salt solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.
-
The reaction mixture is stirred at room temperature or gently heated for a period of time to facilitate complex formation.
-
The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried in vacuo.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent.
The structures of several of these complexes have been elucidated by single-crystal X-ray diffraction.
Table of Crystallographic Data for Selected this compound Metal Complexes
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Coordination Geometry | Reference |
| [cis-(DABT)₂CoCl₂]·CH₃OH | - | - | Co-N: 2.120 - 2.194, Co-Cl: 2.469 - 2.499 | - | Six-coordinate | |
| [Hg(DABT)(SCN)₂] | - | - | - | - | Distorted tetrahedral |
Note: More detailed crystallographic data can be found in the cited literature.
Coordination with Other Metal Ions
Beyond divalent transition metals, this compound has also been shown to coordinate with other metal ions, such as lead(II), forming a one-dimensional coordination polymer with the formula [Pb(DABT)(μ-SCN)(μ-NO₃)]n.
Spectroscopic and Thermal Properties
The coordination of this compound to metal ions is accompanied by characteristic changes in its spectroscopic properties.
-
Infrared (IR) Spectroscopy: The IR spectra of the metal complexes typically show shifts in the vibrational frequencies associated with the thiazole ring and the amino groups, confirming the coordination of the ligand to the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes in solution.[6][7]
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge-transfer bands, which are influenced by the coordination environment.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to study the thermal stability of the complexes and to identify the loss of solvent molecules and the decomposition pathways.[8][9]
Applications of this compound and its Metal Complexes
The unique structural and electronic properties of this compound and its metal complexes make them promising candidates for a variety of applications.
Catalysis
While the catalytic applications of DABT complexes are still an emerging area of research, related metal complexes with similar structural motifs have shown promise in various catalytic transformations. The tunable nature of the metal center and the ligand environment in DABT complexes suggests their potential use in areas such as oxidation, reduction, and cross-coupling reactions.[10][11][12]
Materials Science
The ability of this compound to form coordination polymers and supramolecular assemblies with metal ions makes it a valuable building block for the design of new materials with interesting properties, such as porosity, luminescence, and magnetism.[3]
Medicinal Chemistry and Drug Development
The thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this compound have been investigated for their potential as anticancer agents. The coordination of these ligands to metal ions can further enhance their biological activity.
Visualizations
Synthesis Workflow of this compound
Caption: General workflow for the synthesis of this compound.
General Coordination of this compound to a Metal Ion
Caption: Formation of a metal complex with this compound.
Conclusion
This compound has proven to be a highly versatile and valuable ligand in the field of coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a wide range of metal ions have opened up numerous avenues for research and development. The diverse structural and electronic properties of these complexes suggest their potential for a broad spectrum of applications, from catalysis and materials science to medicinal chemistry. Further exploration of the coordination chemistry of this intriguing ligand is expected to lead to the discovery of novel compounds with tailored properties and functionalities, contributing to advancements in various scientific and technological domains.
References
- 1. This compound | 58139-59-6 | FD60849 [biosynth.com]
- 2. This compound CAS#: 58139-59-6 [m.chemicalbook.com]
- 3. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coordination chemistry of bithiazole ligands: a comparative study of the 2,2’ and 4,4’ isomers [knowledgecommons.lakeheadu.ca]
- 9. mdpi.com [mdpi.com]
- 10. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Main group bimetallic partnerships for cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bimetallic Sites for Catalysis: From Binuclear Metal Sites to Bimetallic Nanoclusters and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2,2'-Diamino-4,4'-bithiazole: An Application Note for Researchers
Introduction
2,2'-Diamino-4,4'-bithiazole is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring two interconnected thiazole rings with amino substitutions, makes it a valuable building block for the synthesis of novel pharmaceutical agents, agrochemicals, dyes, and pigments.[1] It also serves as a ligand in coordination chemistry, enabling the formation of supramolecular aggregates with various metal ions.[2] This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | [3] |
| Molecular Formula | C₆H₆N₄S₂ | [3][4] |
| Molecular Weight | 198.27 g/mol | [3][4] |
| CAS Number | 58139-59-6 | [3][4] |
| Appearance | Colorless to light yellow crystal or powder | [3] |
| Melting Point | 237-240 °C (decomposition) | [5] |
| Solubility | Soluble in DMSO and DMF; insoluble in water | [3] |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the reaction of 1,4-dibromobutanedione with thiourea in ethanol.[3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Dibromobutanedione | 243.88 | 9.0 g | 0.036 |
| Thiourea | 76.12 | 5.4 g | 0.072 |
| Absolute Ethanol | - | 200 mL | - |
| Hot Water (45-50 °C) | - | 100 mL | - |
| Concentrated Aqueous Ammonia (22-25%) | - | As needed | - |
| Ethanol/Water (3:1 by volume) | - | As needed | - |
Experimental Procedure
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 9.0 g (0.036 mol) of 1,4-dibromobutanedione, 5.4 g (0.072 mol) of thiourea, and 200 mL of absolute ethanol.[3][4]
-
Reflux: Heat the mixture to reflux while stirring and maintain this condition for 2 hours.[3][4]
-
Precipitation: After 2 hours, pour the reaction mixture into 100 mL of hot water (45-50 °C).[3][4]
-
pH Adjustment: Under continuous stirring, add concentrated aqueous ammonia (22-25%) to the mixture until the pH reaches 8-9. The formation of a pale yellow precipitate will be observed.[3][4]
-
Isolation of Crude Product: Allow the precipitate to stand, and then collect the crude product by filtration.[3][4]
-
Recrystallization: Purify the crude product by recrystallization from a mixed solvent of ethanol and water (3:1 by volume).[3][4]
-
Drying: Dry the purified product to obtain this compound. The reported yield is 5.9 g.[4]
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques, including:
-
Mass Spectrometry (MS)
-
Fourier Transform Infrared Spectroscopy (FT-IR)
Safety Precautions
-
When heated to decomposition, this compound may emit toxic fumes.[5]
-
It can cause skin and serious eye irritation.[8]
-
Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[8]
-
First Aid:
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 58139-59-6 | FD60849 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 58139-59-6 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: 1H and 13C NMR Characterization of 2,2'-Diamino-4,4'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 2,2'-Diamino-4,4'-bithiazole using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the experimental procedures for sample preparation and data acquisition. Summarized NMR data, including chemical shifts (δ), multiplicities, and assignments, are presented in a clear, tabular format for easy reference. Additionally, logical workflows and structural assignments are visualized using diagrams to aid in the interpretation of the spectral data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its role as a versatile building block for the synthesis of various bioactive molecules and functional polymers. Accurate structural elucidation and purity assessment are critical for its application in drug development and materials research. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This note details the application of ¹H and ¹³C NMR spectroscopy for the structural confirmation of this compound.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The following parameters are representative for such an analysis:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Singlet | 2H | H-5, H-5' |
| ~6.8 | Broad Singlet | 4H | -NH₂ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-2, C-2' |
| ~145 | C-4, C-4' |
| ~105 | C-5, C-5' |
Note: The chemical shift values are estimated from the spectra presented in the cited literature and may vary slightly depending on the experimental conditions.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the structural assignment of the NMR signals.
Caption: Experimental workflow for NMR characterization.
References
Application Notes: FT-IR Analysis of Functional Groups in 2,2'-Diamino-4,4'-bithiazole
Authored for: Researchers, scientists, and drug development professionals.
Introduction
2,2'-Diamino-4,4'-bithiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its role as a versatile ligand and building block for synthesizing various biologically active molecules and conjugated polymers. The structural characterization of this compound is crucial for quality control and for understanding its chemical properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the primary functional groups present in a molecule. This document provides a detailed protocol and data interpretation for the FT-IR analysis of this compound.
Data Presentation: Characteristic FT-IR Absorption Bands
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. The quantitative data is summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3443, 3281, 3164 | Amino (-NH₂) | N-H Stretching |
| 3127 | Aromatic C-H | C-H Stretching |
| 1590 | Thiazole Ring | C=N Stretching |
| 1559, 1389, 1292, 1238 | Bithiazole Ring | Skeletal Stretching |
Table 1: Summary of characteristic FT-IR absorption bands for this compound.[1]
Experimental Protocol: FT-IR Analysis
This section outlines the methodology for acquiring an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
Materials and Equipment:
-
This compound sample (solid powder)
-
FT-IR Spectrometer with an ATR accessory (e.g., Diamond ATR)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for any ambient atmospheric contributions and instrumental responses.
-
-
Sample Preparation and Loading:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.
-
Visualization of Experimental Workflow
The logical flow of the FT-IR analysis is depicted in the following diagram.
Caption: Workflow for FT-IR Analysis of this compound.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound provides clear evidence for its key structural features:
-
Amino (-NH₂) Groups: The presence of multiple strong absorption bands in the region of 3443-3164 cm⁻¹ is characteristic of the symmetric and asymmetric stretching vibrations of the primary amine groups.[1]
-
Aromatic C-H Bonds: The band observed at 3127 cm⁻¹ is attributed to the stretching vibrations of the carbon-hydrogen bonds on the thiazole rings.[1]
-
Thiazole Ring System: The strong absorption at 1590 cm⁻¹ is indicative of the C=N stretching vibration within the thiazole rings.[1] The series of peaks between 1559 cm⁻¹ and 1238 cm⁻¹ correspond to the complex skeletal vibrations of the bithiazole ring structure, which can be considered a "fingerprint" region for this molecule.[1]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. The characteristic absorption bands for the amino groups and the bithiazole ring system provide a unique spectral fingerprint that confirms the identity and purity of the compound. The protocol described herein offers a straightforward and reliable method for obtaining high-quality FT-IR spectra for this and similar compounds.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2,2'-Diamino-4,4'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and a practical experimental protocol for the analysis of 2,2'-Diamino-4,4'-bithiazole using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Due to the absence of direct experimental fragmentation data in the public domain, this note outlines a predicted fragmentation pattern based on the chemical structure of the molecule and established principles of mass spectrometry. The provided protocol offers a comprehensive guide for sample preparation, instrument setup, and data acquisition for researchers working with this and structurally related compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs. The bithiazole core is found in several biologically active molecules, and the amino groups provide sites for further chemical modification. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such novel compounds. Understanding the fragmentation pattern is essential for confirming the identity of the molecule in complex matrices and for metabolite identification studies.
This application note presents a proposed fragmentation pathway for this compound, investigated theoretically through collision-induced dissociation (CID). A detailed protocol for analysis using a triple quadrupole or ion trap mass spectrometer is also provided.
Predicted Fragmentation Pattern
The structure of this compound, with its two aromatic thiazole rings connected by a carbon-carbon single bond and substituted with amino groups, suggests several potential fragmentation pathways under CID. The initial ionization in positive mode ESI is expected to protonate one of the nitrogen atoms, likely on one of the amino groups or within one of the thiazole rings, to form the precursor ion [M+H]⁺.
The primary fragmentation events are predicted to involve:
-
Cleavage of the inter-ring C-C bond: This would be a major fragmentation pathway, leading to the formation of a 2-amino-4-thiazole radical cation and a neutral 2-amino-4-thiazole radical, or vice versa.
-
Loss of small neutral molecules: Fragmentation of the amino groups could lead to the loss of ammonia (NH₃) or hydrogen cyanide (HCN).
-
Ring opening of the thiazole moiety: The thiazole ring itself may undergo cleavage, leading to the loss of species such as thioisocyanate (HNCS) or acetonitrile (CH₃CN).
A proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
Data Presentation
The following table summarizes the theoretically predicted major ions in the positive ion ESI-MS/MS spectrum of this compound.
| Ion | Proposed Formula | m/z (Theoretical) | Proposed Neutral Loss |
| [M+H]⁺ | C₆H₇N₄S₂⁺ | 199.01 | - |
| Fragment 1 | C₃H₃N₂S⁺ | 99.00 | C₃H₃N₂S |
| Fragment 2 | C₆H₄N₃S₂⁺ | 182.98 | NH₃ |
| Fragment 3 | C₄H₄N₃S⁺ | 126.01 | From Fragment 1 |
Experimental Protocols
This section details a general protocol for the mass spectrometric analysis of this compound. Instrument parameters may require optimization for specific mass spectrometers.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[1][2]
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.[1][2]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution and separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3][4][5]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
MS Scan Mode: Full scan from m/z 50-300 to determine the precursor ion.
-
MS/MS Product Ion Scan: Select the [M+H]⁺ ion (m/z 199.0) for collision-induced dissociation (CID).
-
Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern.
Caption: Experimental workflow for MS analysis of this compound.
Conclusion
This application note provides a theoretical foundation and a practical starting point for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, summarized in the data table and visualized in the accompanying diagram, offers a predictive guide for the interpretation of experimental data. The detailed experimental protocol provides researchers with a robust method for obtaining high-quality mass spectra for this and similar heterocyclic compounds. It is recommended that the collision energy and other instrument parameters be optimized to achieve the best fragmentation data for structural confirmation.
References
- 1. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Synthesis of Metal Complexes Using "2,2'-Diamino-4,4'-bithiazole" as a Bidentate Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the versatile bidentate ligand, 2,2'-Diamino-4,4'-bithiazole (DABT). The unique structural features of DABT, featuring two thiazole rings with amino groups, allow for the formation of stable chelate complexes with a variety of metal ions. These complexes are of significant interest in the field of coordination chemistry and are being explored for their potential applications in drug development, catalysis, and materials science.
Application Notes
Metal complexes incorporating this compound and its derivatives have demonstrated a range of promising biological activities, making them attractive candidates for further investigation in drug discovery and development. The coordination of the metal ion to the bithiazole ligand can significantly enhance the therapeutic properties of the individual components.
Anticancer Potential: Several studies have indicated that metal complexes of ligands similar to DABT possess cytotoxic properties against various cancer cell lines. For instance, cobalt(II) and nickel(II) complexes of DABT have been reported to be effective inhibitors of DNA synthesis in tumor cells. The mechanism of action is often attributed to the complex's ability to interact with DNA, either through intercalation or groove binding, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The planar structure of the bithiazole ligand is thought to facilitate such interactions.
Antimicrobial Activity: The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Metal complexes of thiazole-containing ligands have shown significant antibacterial and antifungal activities. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with various cellular processes, such as enzyme activity and protein synthesis, leading to microbial cell death.
DNA Interaction: The ability of these metal complexes to bind to DNA is a key aspect of their biological activity. The planar aromatic rings of the bithiazole ligand can intercalate between the base pairs of the DNA double helix, while the metal center can coordinate to the phosphate backbone or the nitrogenous bases. These interactions can alter the conformation of DNA, disrupting its biological functions.
The specific biological activity and potency of the metal complexes are influenced by several factors, including the nature of the metal ion, the coordination geometry, and the overall stability of the complex. Therefore, the synthesis and screening of a variety of metal complexes with this compound are crucial for identifying lead compounds with optimal therapeutic potential.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various metal complexes with this compound (DABT).
Table 1: Synthesis of Cadmium(II) Complexes with DABT
| Complex | Formula | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |
| [Cd(DABT)(CH₃COO)₂] | C₁₀H₁₂CdN₄O₄S₂ | - | 220 (decomposes) | 3430, 3255 (N-H), 1600-1400 (aromatic C=C, C=N) |
| [Cd(DABT)(NO₃)₂] | C₆H₆CdN₆O₆S₂ | - | - | - |
Table 2: Synthesis of Lead(II) and Manganese(II) Complexes with DABT
| Complex | Formula | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |
| [Pb(DABT)(μ-SCN)(μ-NO₃)]n | C₇H₆N₆O₃PbS₃ | 40 | 210 (decomposes) | 3420, 3255 (N-H), 2035 (SCN), 1377 (NO₃) |
| [Mn(DABT)(ODA)(H₂O)]·3H₂O | C₁₀H₁₆MnN₄O₉S₂ | - | - | - |
ODA = Oxydiacetate
Table 3: Synthesis of Copper(II) Complexes with DABT Derivatives
| Complex | Ligand | Formula | Key IR Bands (cm⁻¹) |
| [Cu(DABT)Cl₂] | DABT | C₆H₆Cl₂CuN₄S₂ | - |
| [Cu(DABT)Br₂] | DABT | C₆H₆Br₂CuN₄S₂ | - |
| [Cu(DABT)(NO₃)₂] | DABT | C₆H₆CuN₆O₆S₂ | - |
Note: Detailed quantitative data for some complexes, such as yield and specific NMR shifts, were not fully available in the cited literature and are indicated as "-". Further experimental work is required to determine these values.
Experimental Protocols
Protocol 1: Synthesis of [Cd(DABT)(CH₃COO)₂]
-
Dissolve 0.230 g (1 mmol) of cadmium(II) acetate in 10 mL of distilled water in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 0.198 g (1 mmol) of this compound (DABT) in a minimal amount of ethanol.
-
Add the ethanolic solution of DABT to the aqueous solution of cadmium(II) acetate with continuous stirring.
-
Stir the resulting solution for 2 hours at room temperature.
-
Allow the solution to stand undisturbed for 10 days at room temperature (approximately 25°C).
-
Collect the precipitated white crystals by filtration.
-
Wash the crystals with acetone and then with diethyl ether.
-
Dry the crystals in the air.
Protocol 2: Synthesis of [Pb(DABT)(μ-SCN)(μ-NO₃)]n
-
In a 50 mL beaker, dissolve 0.33 g (1 mmol) of lead(II) nitrate and 0.097 g (1 mmol) of potassium thiocyanate in 15 mL of distilled water.
-
In a separate beaker, dissolve 0.198 g (1 mmol) of this compound (DABT) in a minimal amount of ethanol.
-
Add the alcoholic solution of DABT to the aqueous solution of the lead salts.
-
Stir the resulting solution for 5 hours at room temperature.
-
Store the solution in a refrigerator at approximately 6°C for 2-3 days.
-
Collect the precipitated brown powder by filtration.
-
Wash the powder with acetone and then with diethyl ether.
-
Air-dry the final product.
Protocol 3: General Procedure for the Synthesis of Cu(II) Complexes with DABT
-
Dissolve the appropriate copper(II) salt (e.g., CuCl₂, CuBr₂, Cu(NO₃)₂) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of this compound (DABT) in the same solvent, with gentle heating if necessary.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours).
-
Allow the solution to cool to room temperature, which may induce precipitation of the complex.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: General workflow for the synthesis of metal complexes with this compound.
Caption: Bidentate coordination of this compound to a central metal ion (M²⁺).
Application Notes and Protocols for In Vitro Anticancer Activity Screening of 2,2'-Diamino-4,4'-bithiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro anticancer activity screening of novel 2,2'-Diamino-4,4'-bithiazole derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, with potential applications in the development of new cancer therapeutics. The following sections detail the experimental procedures for evaluating the cytotoxic and apoptotic effects of these derivatives on various cancer cell lines.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective anticancer agents. The this compound scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2] Derivatives of this core structure have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in DNA replication and cell division.[3] Notably, some substituted 4,5'-bithiazoles have been identified as catalytic inhibitors of human DNA topoisomerase IIα, a crucial target in chemotherapy.[3]
This document outlines the standard in vitro assays to quantify the anticancer activity of a series of synthesized this compound derivatives. The protocols provided are for the MTT assay to assess cell viability, the Annexin V-FITC/PI apoptosis assay, and cell cycle analysis using flow cytometry.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a hypothetical series of this compound derivatives against a panel of human cancer cell lines. The data is presented for illustrative purposes to demonstrate the application of the described protocols.
Table 1: In Vitro Cytotoxic Activity (IC50, µM) of this compound Derivatives
| Compound ID | R1 | R2 | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| BTH-1 | H | H | > 100 | > 100 | > 100 |
| BTH-2 | CH3 | H | 45.2 ± 3.1 | 52.8 ± 4.5 | 61.3 ± 5.2 |
| BTH-3 | Cl | H | 12.5 ± 1.2 | 18.7 ± 2.1 | 25.4 ± 2.8 |
| BTH-4 | OCH3 | H | 28.9 ± 2.5 | 35.1 ± 3.3 | 42.6 ± 4.1 |
| BTH-5 | Cl | Cl | 5.8 ± 0.6 | 8.2 ± 0.9 | 11.7 ± 1.3 |
| Doxorubicin | - | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Values are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[3][7][8][9]
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the bithiazole derivatives for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Apoptosis Detection by Flow Cytometry
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[10][11]
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the bithiazole derivatives for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Potential Signaling Pathways
While the precise mechanism of action for novel this compound derivatives requires detailed investigation, a plausible signaling pathway leading to apoptosis is the inhibition of DNA Topoisomerase IIα. This inhibition can lead to DNA damage, activating the DNA damage response (DDR) pathway, which in turn can trigger cell cycle arrest and ultimately apoptosis.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for the anticancer activity of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cbijournal.com [cbijournal.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C6H6N4S2 | CID 42654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2,2'-Diamino-4,4'-bithiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Thiazole-containing compounds, particularly bithiazole derivatives, have garnered significant interest due to their diverse biological activities. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of "2,2'-Diamino-4,4'-bithiazole" and its analogues. The following protocols for Broth Microdilution and Kirby-Bauer Disk Diffusion are fundamental methods for determining the antimicrobial efficacy of these compounds.
While specific quantitative data on the antimicrobial activity of this compound is not extensively available in publicly accessible literature, the provided protocols offer a robust framework for researchers to generate this critical data. The accompanying tables are designed to serve as templates for the clear and structured presentation of experimental results.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from antimicrobial susceptibility testing of this compound compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Compounds determined by Broth Microdilution
| Compound ID | Test Microorganism | ATCC Strain No. | MIC (µg/mL) | Positive Control (Drug) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin | |||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | |||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | |||
| Candida albicans | ATCC 90028 | Fluconazole | |||
| (Other) |
Table 2: Zones of Inhibition of this compound Compounds determined by Kirby-Bauer Disk Diffusion
| Compound ID | Disk Concentration (µg) | Test Microorganism | ATCC Strain No. | Zone of Inhibition (mm) | Positive Control (Drug) | Zone of Inhibition of Positive Control (mm) |
| Staphylococcus aureus | ATCC 25923 | Ciprofloxacin (5 µg) | ||||
| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | ||||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | ||||
| Candida albicans | ATCC 90028 | Fluconazole (25 µg) | ||||
| (Other) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4]
Materials:
-
This compound compound(s)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains (e.g., from ATCC)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Positive control antimicrobial (e.g., Ciprofloxacin, Fluconazole)
-
Solvent for dissolving the compound (e.g., DMSO), sterile
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the solvent has no antimicrobial activity at the final concentration used in the assay.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the compound stock solution (at a concentration twice the desired highest test concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well in each row should serve as a growth control (broth and inoculum, no compound).
-
The twelfth well should serve as a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Kirby-Bauer Disk Diffusion Method
This protocol describes a qualitative method to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition.[5][6][7][8][9]
Materials:
-
This compound compound(s)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., from ATCC)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or PBS
-
Forceps
-
Incubator
-
Ruler or calipers
-
Positive control antimicrobial disks (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Antimicrobial Disks:
-
Dissolve the this compound compound in a suitable volatile solvent to a known concentration.
-
Aseptically apply a precise volume of the solution to each sterile filter paper disk to achieve the desired amount of compound per disk (e.g., 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the Broth Microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. This is known as creating a bacterial lawn.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared antimicrobial disks and a positive control disk onto the inoculated agar surface.
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the disk diameter.
-
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. protocols.io [protocols.io]
- 5. asm.org [asm.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for 2,2'-Diamino-4,4'-bithiazole Based Dyes in Dye-Sensitized Solar Cells (DSSCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2'-diamino-4,4'-bithiazole based dyes as sensitizers in dye-sensitized solar cells (DSSCs). This document covers the synthesis of the core chemical structure, outlines the fabrication process of DSSCs, and details the characterization of their photovoltaic performance.
Introduction to this compound Dyes for DSSCs
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of the DSSC, responsible for light absorption and subsequent electron injection into the semiconductor photoanode.
Organic "push-pull" dyes, characterized by an electron-donating (D) and an electron-accepting (A) group connected by a π-conjugated bridge, have shown great potential in this field. The this compound moiety serves as a potent electron-donating core. When functionalized with appropriate π-bridges and acceptor/anchoring groups, these dyes can exhibit broad absorption spectra and favorable electrochemical properties for efficient charge separation and injection in DSSCs. The amino groups on the bithiazole core provide sites for further chemical modification to tune the electronic and photophysical properties of the dye.
Synthesis of this compound and Derived Dyes
The synthesis of a push-pull dye based on the this compound core typically involves a multi-step process. First, the core bithiazole structure is synthesized, followed by the introduction of donor and acceptor moieties through various coupling reactions.
Synthesis of this compound (Core Structure)
A common method for the synthesis of the this compound core involves the reaction of 1,4-dibromo-2,3-butanedione with thiourea.
Protocol:
-
To a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dibromo-2,3-butanedione (0.036 mol), thiourea (0.072 mol), and 200 mL of absolute ethanol.
-
Heat the mixture to reflux and stir for 2 hours.
-
Pour the hot reaction mixture into 100 mL of warm water (45-50 °C).
-
While stirring, add concentrated aqueous ammonia (22-25%) dropwise until the pH of the mixture reaches 8-9, resulting in the formation of a pale yellow precipitate.
-
Allow the mixture to stand and cool to room temperature.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from an ethanol/water mixture (3:1 by volume) and dry to obtain pure this compound.[1]
Synthesis of a Push-Pull Dye (Illustrative Example)
The following is a generalized protocol for the synthesis of a D-π-A dye using the this compound core. This often involves functionalizing the amino groups and then performing coupling reactions like Suzuki or Stille coupling to introduce the π-bridge and acceptor groups. A final Knoevenagel condensation is commonly used to attach a cyanoacrylic acid anchoring group.
Protocol:
-
Functionalization of the Amino Groups: The amino groups of this compound can be functionalized, for example, by acylation or alkylation to introduce solubilizing chains and to modulate the electron-donating strength.
-
Introduction of the π-Bridge and Acceptor Precursor (e.g., via Suzuki Coupling):
-
The functionalized diamino-bithiazole is first halogenated (e.g., brominated).
-
The brominated intermediate is then reacted with a boronic acid or ester derivative of the desired π-bridge-acceptor precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent like toluene or 1,4-dioxane under reflux.
-
-
Introduction of the Cyanoacrylic Acid Anchor (via Knoevenagel Condensation):
-
The product from the previous step, which now contains an aldehyde or ketone functionality on the acceptor side, is dissolved in a suitable solvent like chloroform or acetonitrile.
-
Cyanoacetic acid and a catalytic amount of a base like piperidine are added.
-
The mixture is refluxed for several hours until the reaction is complete.
-
The final dye product is then purified by column chromatography.
-
dot graph TD { A[Start: this compound] -- "Functionalization of Amino Groups" --> B(Functionalized Diamino-bithiazole); B -- "Halogenation (e.g., Bromination)" --> C(Halogenated Intermediate); C -- "Suzuki/Stille Coupling with π-Bridge-Acceptor Precursor" --> D(D-π-A Precursor); D -- "Knoevenagel Condensation with Cyanoacetic Acid" --> E(Final Push-Pull Dye); E -- "Purification" --> F[End: Purified Dye];
} caption: "General synthesis workflow for a push-pull dye."
Fabrication of Dye-Sensitized Solar Cells
The fabrication of a DSSC is a systematic process involving the preparation of a photoanode, a counter electrode, and the assembly of the cell with an electrolyte.
Preparation of the TiO₂ Photoanode
-
Cleaning of FTO Glass: Thoroughly clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a detergent solution, deionized water, acetone, and ethanol, each for 15 minutes. Dry the substrates with a stream of nitrogen.
-
Preparation of TiO₂ Paste: A common method involves grinding commercial TiO₂ powder (e.g., Degussa P25) in a mortar with a small amount of a solvent like ethanol or a dilute acetic acid solution to break up aggregates. A binder (e.g., ethyl cellulose) and a viscosity modifier (e.g., terpineol) are then added to achieve a paste suitable for screen printing.
-
Screen Printing of TiO₂ Layer:
-
Use a screen with a mesh size of approximately 150-200 mesh.
-
Place the cleaned FTO substrate on the screen printing machine.
-
Apply a line of the prepared TiO₂ paste at one end of the screen.
-
Use a squeegee to spread the paste evenly across the FTO substrate with a single, smooth motion.
-
Repeat the printing process to achieve the desired film thickness (typically 10-15 µm).
-
-
Sintering of the TiO₂ Film:
-
Dry the printed TiO₂ films at around 120 °C for 10-15 minutes to evaporate the organic solvents.
-
Transfer the films to a furnace and sinter at 450-500 °C for 30 minutes to remove the organic binders and ensure good electrical contact between the TiO₂ nanoparticles.
-
Allow the films to cool down slowly to room temperature.
-
-
Dye Sensitization:
-
Immerse the sintered TiO₂ photoanodes in a solution of the this compound based dye (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature.
-
After sensitization, rinse the photoanodes with the same solvent to remove any non-adsorbed dye molecules and dry them.
-
Preparation of the Counter Electrode
A platinum (Pt) coated FTO glass is commonly used as the counter electrode. This can be prepared by depositing a thin layer of a Pt precursor (e.g., H₂PtCl₆ solution in isopropanol) onto a cleaned FTO substrate and then heating it to 400 °C for 15-20 minutes.
DSSC Assembly
-
Place a thin spacer (e.g., a 25-60 µm thick Surlyn film) around the TiO₂ film on the photoanode.
-
Place the Pt counter electrode on top of the photoanode, offsetting the conductive sides for external electrical contact.
-
Seal the two electrodes together by heating the assembly on a hot plate at around 100-120 °C for a few minutes to melt the Surlyn spacer.
-
Introduce the electrolyte solution (a common electrolyte consists of lithium iodide, iodine, and 4-tert-butylpyridine in an organic solvent like acetonitrile) into the cell through pre-drilled holes in the counter electrode via capillary action.
-
Seal the holes with a small piece of Surlyn and a microscope coverslip to prevent electrolyte leakage.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];
} caption: "DSSC fabrication workflow."
Characterization of Photovoltaic Performance
The performance of the fabricated DSSCs is evaluated by measuring their current-voltage (I-V) characteristics under simulated solar illumination.
Protocol:
-
Equipment: Use a solar simulator (e.g., with a xenon lamp) calibrated to AM 1.5G (100 mW/cm²) illumination. The I-V characteristics are measured using a source meter.
-
Measurement:
-
Place the DSSC under the solar simulator.
-
Connect the photoanode (working electrode) and the counter electrode to the source meter.
-
Apply a variable voltage bias to the cell and measure the corresponding photocurrent.
-
It is important to control the scan rate and direction during the measurement as these can affect the I-V curve of DSSCs due to their capacitive nature. A slow scan rate (e.g., 10-50 mV/s) is generally recommended.
-
-
Data Analysis: From the I-V curve, the following key photovoltaic parameters are determined:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Power conversion efficiency (η): The overall efficiency of the solar cell, calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).
-
Quantitative Data Summary
The following table summarizes typical performance parameters for DSSCs sensitized with push-pull dyes containing a bithiazole or similar heterocyclic core. The exact values for a specific this compound based dye will depend on its detailed molecular structure.
| Dye Reference | λmax (nm) | ε (M-1cm-1) | HOMO (eV) | LUMO (eV) | Jsc (mA/cm²) | Voc (mV) | FF | η (%) |
| Hypothetical Diamino-Bithiazole Dye 1 | ~450-500 | ~30,000-50,000 | ~-5.2 to -5.4 | ~-3.2 to -3.4 | 10-15 | 650-750 | 0.60-0.70 | 4.0-7.0 |
| Hypothetical Diamino-Bithiazole Dye 2 | ~480-530 | ~40,000-60,000 | ~-5.1 to -5.3 | ~-3.1 to -3.3 | 12-18 | 700-800 | 0.65-0.75 | 6.0-9.0 |
Note: The values in this table are illustrative and represent a target range for well-designed this compound based dyes. Actual performance will vary based on the specific molecular engineering of the dye, fabrication conditions, and electrolyte composition.
Signaling Pathways: Electron Transfer Processes in DSSCs
The operation of a DSSC involves a series of electron transfer steps, which are crucial for its efficiency.
-
Light Absorption: The dye molecule (D) absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state (D*).
-
Electron Injection: The excited electron is rapidly injected from the LUMO of the dye into the conduction band (CB) of the TiO₂ semiconductor. This process should be much faster than the decay of the excited state to the ground state.
-
Electron Transport: The injected electrons percolate through the network of TiO₂ nanoparticles to the FTO-coated glass, and then flow through the external circuit to the counter electrode.
-
Dye Regeneration: The oxidized dye molecule (D⁺) is reduced back to its ground state (D) by accepting an electron from the redox mediator (e.g., I⁻) in the electrolyte.
-
Redox Mediator Regeneration: The oxidized redox mediator (e.g., I₃⁻) diffuses to the counter electrode, where it is reduced back to its original state by the electrons from the external circuit.
References
Application Notes and Protocols: Synthesis of 2,2'-Diamino-4,4'-bithiazole-Containing Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of coordination polymers incorporating the versatile ligand 2,2'-diamino-4,4'-bithiazole (DABT). The unique structural features of DABT, with its multiple coordination sites, make it an excellent building block for creating novel metal-organic frameworks (MOFs) and coordination polymers with diverse properties and potential uses in catalysis, materials science, and drug delivery.
Introduction to this compound (DABT)
This compound is a heterocyclic compound that acts as a versatile ligand in coordination chemistry. Its two thiazole rings and dual amino groups provide multiple binding sites for metal ions, leading to the formation of stable and structurally diverse coordination polymers. These materials are of significant interest due to their potential applications in various fields, including the development of new therapeutic agents.
Synthesis of DABT-Containing Coordination Polymers
The synthesis of coordination polymers involving DABT typically involves the reaction of a metal salt with the DABT ligand in a suitable solvent system, often under solvothermal or solution diffusion conditions. The choice of metal ion, counter-anion, and reaction conditions can significantly influence the dimensionality and final structure of the resulting polymer.
General Synthetic Principles
The formation of DABT-containing coordination polymers is governed by the principles of coordination chemistry. The nitrogen atoms of the thiazole rings and the amino groups can all participate in coordinating to a metal center. The geometry of the resulting coordination polymer is influenced by the preferred coordination number of the metal ion and the flexibility of the DABT ligand.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of DABT-containing coordination polymers.
Experimental Protocols
The following are generalized protocols for the synthesis of DABT-containing coordination polymers with various metal ions. Researchers should consult specific literature for precise molar ratios and reaction conditions.
Protocol 1: Synthesis of a Lead(II)-DABT Coordination Polymer
This protocol is based on the reported synthesis of a 1D lead(II) coordination polymer with DABT, thiocyanate, and nitrate ligands.
Materials:
-
Lead(II) nitrate (Pb(NO3)2)
-
This compound (DABT)
-
Potassium thiocyanate (KSCN)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve this compound in a minimal amount of hot methanol.
-
In a separate vessel, prepare an aqueous solution of lead(II) nitrate and potassium thiocyanate.
-
Slowly diffuse the methanolic solution of DABT into the aqueous solution of the metal salts at room temperature.
-
Allow the mixture to stand undisturbed for several days.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by methanol.
-
Dry the crystals under vacuum.
Protocol 2: Synthesis of a Cadmium(II)-DABT Coordination Polymer
This protocol describes a solution diffusion method for the synthesis of a cadmium(II) coordination polymer with DABT and chloride ligands.
Materials:
-
Cadmium(II) chloride (CdCl2)
-
This compound (DABT)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a test tube, dissolve this compound in DMF.
-
In a separate, wider vessel, prepare a solution of cadmium(II) chloride in ethanol.
-
Carefully layer the DMF solution of DABT on top of the ethanolic solution of the metal salt.
-
Seal the vessel and allow it to stand at room temperature for several weeks.
-
Harvest the crystals that form at the interface of the two solutions.
-
Wash the crystals with ethanol and dry them in air.
Protocol 3: Synthesis of a Manganese(II)-DABT Coordination Polymer
This protocol outlines the synthesis of an aqua(2,2'-diamino-4,4'-bi-1,3-thiazole)(oxydiacetato)manganese(II) trihydrate complex in an aqueous solution.
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(OAc)2·4H2O)
-
This compound (DABT)
-
Oxydiacetic acid
-
Deionized water
Procedure:
-
Prepare an aqueous solution of manganese(II) acetate and oxydiacetic acid.
-
In a separate flask, dissolve this compound in hot deionized water.
-
Slowly add the hot DABT solution to the manganese(II) salt solution with continuous stirring.
-
Allow the solution to cool slowly to room temperature.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with cold deionized water.
-
Air-dry the final product.
Quantitative Data Summary
The following table summarizes key crystallographic and property data for representative DABT-containing coordination polymers. This data is essential for understanding the structural and potential functional characteristics of these materials.
| Metal Ion | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Thermal Stability (°C) |
| Lead(II) | [Pb(DABT)(μ-SCN)(μ-NO3)]n | - | - | - | - |
| Cadmium(II) | [Cd(DABT)2Cl2] | Monoclinic | P21/c | Cd-N, Cd-Cl | - |
| Manganese(II) | [Mn(DABT)(oda)(H2O)]·3H2O | Triclinic | P-1 | Mn-N, Mn-O | - |
Data to be populated from specific literature findings.
Potential Applications in Drug Development
Coordination polymers, particularly those constructed from biocompatible metals and organic ligands, are emerging as promising platforms for drug delivery. The porous nature of some coordination polymers allows for the encapsulation and controlled release of therapeutic agents. While the direct application of DABT-containing coordination polymers in drug delivery is still an area of active research, their structural features suggest significant potential.
Proposed Drug Delivery Workflow
The following diagram illustrates a hypothetical workflow for the utilization of DABT-containing coordination polymers as drug delivery vehicles.
Diagram of a Potential Drug Delivery Application Workflow
Caption: A conceptual workflow for the application of DABT-coordination polymers in drug delivery.
Conclusion
The synthesis of coordination polymers using this compound offers a pathway to a wide array of novel materials with tunable structures and properties. The protocols outlined here provide a foundation for the exploration of these fascinating compounds. Further research into their characteristics, particularly their biocompatibility and drug-loading capabilities, will be crucial in realizing their full potential in the field of drug development and beyond. Researchers are encouraged to adapt and optimize these methods to explore new metal-ligand combinations and unlock novel applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Diamino-4,4'-bithiazole
Welcome to the technical support center for the synthesis of 2,2'-Diamino-4,4'-bithiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this important heterocyclic compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. Consider the following possibilities:
-
Purity of Reactants: The primary starting materials, 1,4-dibromobutanedione and thiourea, are critical to the success of the reaction. 1,4-dibromobutanedione can degrade over time, and the purity of thiourea can vary between suppliers.
-
Solution: Ensure the purity of starting materials. Use freshly opened or purified 1,4-dibromobutanedione. The quality of thiourea should also be verified.
-
-
Reaction Temperature and Time: The Hantzsch thiazole synthesis, the underlying reaction for this synthesis, is sensitive to temperature. The reaction may not proceed to completion if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts and degradation of the desired product.
-
Solution: The established protocol suggests refluxing in ethanol for 2 hours.[1] It is crucial to maintain a consistent reflux temperature. If yields are low, consider a time-course study to determine the optimal reaction time for your specific setup.
-
-
Incomplete Precipitation: The product is precipitated by adjusting the pH of the reaction mixture with ammonia. Incomplete pH adjustment can result in a significant portion of the product remaining in solution.
-
Solution: Carefully monitor the pH during the addition of concentrated aqueous ammonia, ensuring it reaches the target range of 8-9 to maximize the precipitation of the product.[1]
-
-
Suboptimal Solvent: While ethanol is a commonly used solvent, its purity and the presence of water can affect the reaction outcome.
-
Solution: Use absolute ethanol to minimize water content, which could potentially hydrolyze the reactants or intermediates.[1]
-
Q2: My final product is discolored and appears impure. What are the likely impurities and how can I remove them?
A2: Discoloration often indicates the presence of impurities, which can arise from side reactions or incomplete reactions.
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 1,4-dibromobutanedione or thiourea.
-
Monothiazole Intermediates: The reaction proceeds through the formation of a monothiazole which then reacts further. Incomplete reaction can leave these intermediates in the final product.
-
Oxidation Products: The amino groups on the bithiazole ring can be susceptible to oxidation, leading to colored impurities.
-
Polymeric Byproducts: Under certain conditions, polymerization of reactants or intermediates can occur.
-
-
Purification Strategy:
-
Recrystallization: This is a highly effective method for purifying the final product. A mixed solvent system of ethanol and water (3:1 by volume) is recommended.[1] This process should be performed carefully to ensure slow crystal growth, which will lead to higher purity.
-
Activated Carbon Treatment: If the product is highly colored, a small amount of activated carbon can be added to the recrystallization solvent to adsorb colored impurities. The carbon should be filtered off while the solution is hot.
-
Column Chromatography: For very impure samples or for obtaining highly pure material for specific applications, silica gel column chromatography can be employed. A solvent system with a gradient of polarity (e.g., dichloromethane/methanol) may be effective.
-
Q3: The reaction doesn't seem to be starting, or the progress is very slow. What could be the issue?
A3: A stalled or sluggish reaction can be frustrating. Here are some common culprits:
-
Low Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation energy barrier.
-
Solution: Ensure that the reaction mixture is refluxing vigorously and that the heating mantle or oil bath is set to the appropriate temperature.
-
-
Poor Mixing: Inadequate stirring can lead to localized concentration gradients and prevent the reactants from interacting effectively.
-
Solution: Use a magnetic stirrer and a stir bar of an appropriate size to ensure the reaction mixture is homogeneous.
-
-
Catalyst Inactivity (if applicable): While the standard procedure does not explicitly mention a catalyst, some variations of the Hantzsch synthesis utilize acid or base catalysts. If you are using a modified procedure with a catalyst, its activity is crucial.
-
Solution: If using a catalyst, ensure it is fresh and has been stored correctly.
-
Frequently Asked Questions (FAQs)
Q1: What is the established experimental protocol for the synthesis of this compound?
A1: The most commonly cited method involves the reaction of 1,4-dibromobutanedione with thiourea.[1][2]
Experimental Protocol
| Step | Procedure |
| 1. Reaction Setup | In a three-necked flask equipped with a reflux condenser and a stirring device, add 9.0 g (0.036 mol) of 1,4-dibromobutanedione, 5.4 g (0.072 mol) of thiourea, and 200 mL of absolute ethanol.[1] |
| 2. Reflux | Heat the mixture to reflux while stirring and maintain the reflux for 2 hours.[1] |
| 3. Precipitation | After 2 hours, pour the hot reaction mixture into 100 mL of warm water (45-50 °C).[1] |
| 4. pH Adjustment | While stirring, add concentrated aqueous ammonia (22-25%) to the mixture until the pH reaches 8-9. A pale yellow precipitate should form.[1] |
| 5. Isolation | Allow the precipitate to settle, then collect the crude product by filtration.[1] |
| 6. Purification | Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).[1] |
| 7. Drying | Dry the purified product to obtain this compound. |
Q2: What are the key reaction parameters that can be optimized to improve the yield?
A2: While the provided protocol is a good starting point, several parameters can be fine-tuned to enhance the yield and purity of the product.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Recommended Condition | Potential for Optimization |
| Reactant Ratio | 1:2 (1,4-dibromobutanedione:thiourea)[1] | A slight excess of thiourea may drive the reaction to completion, but a large excess could complicate purification. |
| Solvent | Absolute Ethanol[1] | Other polar protic solvents like isopropanol or n-butanol could be investigated to assess their impact on reaction rate and product solubility. |
| Reaction Time | 2 hours at reflux[1] | Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize byproduct formation. |
| Reaction Temperature | Reflux temperature of ethanol (~78 °C) | While reflux is standard, exploring a slightly lower or higher temperature (if using a different solvent) might affect the reaction kinetics and selectivity. |
| pH of Precipitation | 8-9[1] | A systematic study of the precipitation pH could reveal a narrower, optimal range for maximum product recovery. |
Q3: What is the underlying reaction mechanism for this synthesis?
A3: The synthesis of this compound is a variation of the well-known Hantzsch thiazole synthesis . The general mechanism involves the reaction of an α-halocarbonyl compound (in this case, 1,4-dibromobutanedione) with a thioamide-containing compound (thiourea).
The reaction proceeds in two main stages:
-
First Thiazole Ring Formation: One molecule of thiourea reacts with one of the α-bromoketone moieties of 1,4-dibromobutanedione to form a 2-amino-4-(bromomethyl)thiazole intermediate.
-
Second Thiazole Ring Formation: A second molecule of thiourea reacts with the remaining α-bromoketone moiety of the intermediate to form the final this compound product.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude "2,2'-Diamino-4,4'-bithiazole" by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude "2,2'-Diamino-4,4'-bithiazole" by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A mixed solvent system of ethanol and water (typically in a 3:1 volume ratio) has been shown to be effective for the recrystallization of this compound.[1] Ethanol is a good solvent for this compound at elevated temperatures, while water acts as an anti-solvent, reducing its solubility upon cooling and promoting crystallization.
Q2: My crude product is highly colored. Will recrystallization remove the color?
Recrystallization can be effective in removing colored impurities. If the color persists after initial recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.
Q3: What are the potential impurities in my crude this compound?
The common synthesis of this compound involves the reaction of a 1,4-dihalo-2,3-butanedione with thiourea. Potential impurities could include:
-
Unreacted starting materials (1,4-dihalo-2,3-butanedione and thiourea).
-
Side products from the Hantzsch thiazole synthesis.
-
Polymeric byproducts.
Q4: What is the expected melting point of pure this compound?
The reported melting point of this compound is in the range of 237-240 °C, with decomposition.[2] A broad melting range of your recrystallized product may indicate the presence of residual impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The solution is too concentrated.- The rate of cooling is too fast.- The presence of significant impurities. | - Add a small amount of hot ethanol to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.- Consider a pre-purification step like column chromatography if the impurity level is very high. |
| Low recovery of the purified product. | - Too much solvent was used, leading to significant loss of product in the mother liquor.- The crystals were washed with a solvent that was not cold enough, causing them to redissolve.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. |
| The recrystallized product is still colored. | - The colored impurity has similar solubility to the product.- The amount of colored impurity is very high. | - Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.- A second recrystallization may be necessary. |
Data Presentation
Illustrative Solubility Data
| Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Very Low | Low | Poor (as a single solvent) |
| Ethanol | Low | High | Good (in a mixed solvent system) |
| Ethanol/Water (3:1) | Low | High | Excellent |
| Acetone | Moderate | High | Potentially suitable |
| Dichloromethane | Low | Moderate | Potentially suitable |
| N,N-Dimethylformamide (DMF) | High | Very High | Poor (may be too good of a solvent) |
| Dimethyl sulfoxide (DMSO) | High | Very High | Poor (may be too good of a solvent) |
Note: This data is illustrative and should be confirmed experimentally for optimal results.
Experimental Protocols
Recrystallization of Crude this compound using Ethanol/Water
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. For every 1 gram of crude product, add approximately 15-20 mL of a pre-mixed 3:1 (v/v) ethanol/water solution.
-
Heating: Gently heat the mixture with stirring until the solvent begins to boil and the solid has completely dissolved. If the solid does not dissolve completely, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (3:1) mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2,2'-Diamino-4,4'-bithiazole
Welcome to the technical support center for the synthesis of 2,2'-Diamino-4,4'-bithiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction is refluxed for the recommended 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the consumption of starting materials. |
| Incorrect Stoichiometry | Accurately weigh the reactants. The molar ratio of 1,4-dibromobutanedione to thiourea should be 1:2. |
| Poor Quality Reagents | Use pure starting materials. Impurities in 1,4-dibromobutanedione or thiourea can lead to side reactions. |
| Suboptimal pH during Workup | The pH of the solution after pouring it into hot water should be carefully adjusted to 8-9 with concentrated aqueous ammonia to ensure complete precipitation of the product.[1][2] |
| Loss of Product during Recrystallization | Use the recommended ethanol/water (3:1 by volume) solvent system for recrystallization.[1][2] Avoid using an excessive amount of solvent, which can lead to product loss. |
Problem 2: Product is an Off-Color or Appears Impure
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Side Products | The Hantzsch thiazole synthesis can sometimes yield isomeric byproducts or polymeric materials. Thorough washing of the crude product and careful recrystallization are crucial for removing these impurities. |
| Incomplete Removal of Starting Materials | Unreacted thiourea or 1,4-dibromobutanedione can contaminate the final product. Ensure complete reaction and thorough washing of the precipitate. |
| Degradation of the Product | This compound can decompose at high temperatures. Avoid excessive heating during drying. The reported decomposition temperature is around 237-240 °C.[3] |
| Impurities in the Solvent | Use high-purity solvents for both the reaction and recrystallization to avoid introducing contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this synthesis?
A1: While specific side products for this exact reaction are not extensively documented in readily available literature, general side reactions in Hantzsch-type thiazole syntheses can include the formation of isomeric thiazole structures if the starting α-haloketone is unsymmetrical. In this case, with the symmetrical 1,4-dibromobutanedione, the primary concerns would be incomplete reaction leading to mono-thiazole intermediates, or polymerization of the starting materials or intermediates under the reaction conditions.
Q2: How can I confirm the identity and purity of my final product?
A2: Standard analytical techniques can be used to characterize this compound. These include:
-
Melting Point: The reported melting point is approximately 237-240 °C with decomposition.[3]
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.
Q3: What is the expected yield for this synthesis?
A3: Based on a documented procedure, a yield of approximately 5.9 g can be expected when starting with 9.0 g of 1,4-dibromobutanedione and 5.4 g of thiourea.[2]
Q4: Are there any specific safety precautions I should take?
A4: Yes. When heated to decomposition, this compound may emit toxic fumes.[3] It is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
1,4-dibromobutanedione (9.0 g, 0.036 mol)
-
Thiourea (5.4 g, 0.072 mol)
-
Absolute ethanol (200 mL)
-
Hot water (100 mL, 45-50 °C)
-
Concentrated aqueous ammonia (22-25%)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a stirring device, combine 1,4-dibromobutanedione, thiourea, and absolute ethanol.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Pour the reaction mixture into hot water (45-50 °C).
-
Under stirring, add concentrated aqueous ammonia to adjust the pH of the mixture to 8-9. A pale yellow precipitate should form.
-
Allow the precipitate to stand, then collect the crude product by filtration.
-
Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).
-
Dry the purified product to obtain this compound.
Visualizations
Below are diagrams illustrating the key processes and logical workflows related to the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
Handling and storage recommendations for "2,2'-Diamino-4,4'-bithiazole"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,2'-Diamino-4,4'-bithiazole. Here you will find recommendations for handling and storage, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Physicochemical Properties and Storage Recommendations
Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. Below is a summary of its key properties and recommended storage conditions.
| Property | Value | Citations |
| Molecular Formula | C₆H₆N₄S₂ | [1] |
| Molecular Weight | 198.27 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 237-240 °C (decomposition) | [1] |
| Solubility | Soluble in DMSO and DMF; insoluble in water. | [2] |
| Storage Temperature | 2-8°C or 10-25°C (close container well) | [1][3] |
| Storage Conditions | Protect from light, store under an inert atmosphere (e.g., nitrogen). | [1] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.
Question 1: The compound has changed color from off-white to a darker yellow or brown. Is it still usable?
Answer: A significant color change may indicate degradation. Aromatic amines, such as this compound, can be sensitive to light and air, leading to oxidation and the formation of colored impurities. It is recommended to assess the purity of the discolored compound using an appropriate analytical method (e.g., HPLC, TLC, or NMR) before proceeding with your experiment. To prevent this, always store the compound under an inert atmosphere, protected from light, and at the recommended temperature.
Question 2: I am having trouble dissolving the compound in my aqueous buffer for a biological assay.
Answer: this compound is known to be insoluble in water.[2] To prepare solutions for aqueous-based assays, it is recommended to first dissolve the compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect experimental results. It is advisable to keep the final DMSO or DMF concentration below 0.5%.
Question 3: My experimental results are inconsistent, even when using the same batch of the compound.
Answer: Inconsistent results can stem from several factors related to the stability of the compound in solution. A study on a similar 2-aminothiazole compound revealed that it can undergo degradation in DMSO at room temperature, forming dimers and other byproducts.[4] To ensure reproducibility:
-
Prepare Fresh Solutions: Prepare fresh stock solutions in DMSO or DMF immediately before use and avoid long-term storage of solutions.
-
Minimize Exposure to Light: Protect solutions from light, as the compound is light-sensitive.
-
Control Temperature: Store stock solutions at the recommended temperature (2-8°C) when not in use, and allow them to warm to room temperature before opening to prevent condensation.
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere to prevent oxidation.
Question 4: The compound is not reacting as expected in my synthesis. What could be the issue?
Answer: Failure to react could be due to several reasons:
-
Compound Degradation: As mentioned, the compound may have degraded. Verify its purity.
-
Incompatible Reagents: this compound is an aromatic amine and an organosulfide. It is incompatible with strong acids, strong oxidizing agents, and strong reducing agents.[5][6] Reactions with these substances can lead to degradation or unwanted side reactions.
-
Reaction Conditions: Ensure that the reaction conditions (solvent, temperature, pH) are appropriate for the desired transformation and are compatible with the stability of the starting material.
Experimental Protocols
1. General Handling and Solution Preparation
This protocol outlines the general procedure for handling and preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Vials with septa
-
Syringes and needles
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a clean, dry vial under a stream of inert gas.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Seal the vial with a septum and purge with inert gas.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and storing at -20°C or -80°C under an inert atmosphere.
2. Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[7]
Materials:
-
1,4-Dibromo-2,3-butanedione
-
Thiourea
-
Absolute Ethanol
-
Concentrated Aqueous Ammonia (22-25%)
-
Three-necked flask
-
Reflux condenser
-
Stirring device
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a stirring device, combine 1,4-dibromo-2,3-butanedione (1.0 eq), thiourea (2.0 eq), and absolute ethanol.
-
Heat the mixture to reflux with constant stirring for 2 hours.
-
After 2 hours, pour the reaction mixture into hot water (45-50°C).
-
Adjust the pH of the mixture to 8-9 by the dropwise addition of concentrated aqueous ammonia while stirring. A pale yellow precipitate will form.
-
Allow the precipitate to settle.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a mixture of ethanol and water (3:1 by volume).
-
Dry the purified product to obtain this compound.
Visualizations
General Workflow for Handling and Use
The following diagram illustrates a logical workflow for the proper handling and use of this compound in a typical experimental setting.
Caption: Workflow for handling and experimental use.
Synthesis Workflow
This diagram outlines the key steps in the synthesis of this compound.
Caption: Key steps in the synthesis of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 58139-59-6 | FD60849 [biosynth.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 58139-59-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Solubility Issues of 2,2'-Diamino-4,4'-bithiazole for Biological Assays
Welcome to the technical support center for 2,2'-Diamino-4,4'-bithiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this compound in biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). However, it is practically insoluble in water.[1] This low aqueous solubility is a critical factor to consider when preparing this compound for biological assays.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound's solubility limit is exceeded as the percentage of the aqueous component increases. To prevent this, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Optimize your dilution protocol: Avoid single, large-volume dilutions. A stepwise or serial dilution approach can help.
-
Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration in your assay might maintain solubility. However, it is crucial to determine the DMSO tolerance of your specific cell line or assay, as it can be toxic or interfere with biological processes. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but this should be empirically validated.[2][3]
-
Use of co-solvents or surfactants: In some cases, the addition of a small amount of a biocompatible co-solvent or a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the assay buffer can help to increase the solubility of the compound.[4][5][6]
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A3: Yes, the pH of the assay buffer can influence the solubility of ionizable compounds. This compound has a predicted pKa of 2.84±0.10, indicating it is a weak base.[1][7] Therefore, its solubility is expected to be higher in acidic conditions where the amino groups are protonated. If your experimental conditions allow, you may test a range of acidic pH values for your assay buffer to see if solubility improves.
Q4: My biological assay results with this compound are inconsistent. Could this be related to solubility?
A4: Absolutely. Poor solubility is a major cause of inconsistent and unreliable data in biological assays. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to underestimation of potency and high variability in your results.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered with this compound solubility.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Suggested Solution |
| High final concentration | Lower the final concentration of this compound in the assay. |
| Rapid change in solvent polarity | Perform a serial dilution of the DMSO stock in 100% DMSO first, and then add the final, most dilute DMSO stock to the aqueous buffer. Alternatively, try a stepwise dilution into intermediate solvent mixtures (e.g., 50% DMSO/50% buffer). |
| Insufficient mixing | Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer. Vortexing or repeated pipetting can help. |
Issue 2: Solution is initially clear but a precipitate forms over time during the assay.
| Possible Cause | Suggested Solution |
| Thermodynamic insolubility | The compound concentration is above its thermodynamic solubility limit in the assay buffer. The only solution is to lower the final concentration. |
| Compound instability | The compound may be degrading over the course of the experiment, with the degradation products being less soluble. Assess the stability of the compound in your assay buffer over the incubation period. |
| Temperature fluctuations | Ensure that the temperature is kept constant throughout the assay, as temperature changes can affect solubility. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄S₂ | [1] |
| Molecular Weight | 198.27 g/mol | [1] |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Melting Point | ~250 °C (decomposition) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO and DMF | [1] |
| Predicted pKa | 2.84 ± 0.10 | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 198.27 g/mol * Volume (L) For 1 mL of a 10 mM stock, you will need 1.98 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated mass of this compound.
-
Dissolve in DMSO: Transfer the weighed compound to a sterile amber tube. Add the calculated volume of sterile DMSO.
-
Ensure complete dissolution: Vortex the tube until the compound is fully dissolved. If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution. Gentle warming (e.g., to 37°C) can also be used, but be cautious as heat may degrade the compound.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for a Cell-Based Assay
This protocol describes the preparation of a dilution series of this compound for a cell-based assay, ensuring a final DMSO concentration of 0.1%.
Procedure:
-
Prepare a high-concentration stock in 100% DMSO: Start with your 10 mM stock solution of this compound in 100% DMSO (from Protocol 1).
-
Perform serial dilutions in 100% DMSO:
-
Label a series of sterile tubes for your desired concentrations (e.g., 1 mM, 0.1 mM, 0.01 mM).
-
To prepare a 1 mM solution, dilute your 10 mM stock 1:10 in 100% DMSO.
-
Continue making 1:10 dilutions in 100% DMSO to create a range of stock concentrations.
-
-
Final dilution into cell culture medium:
-
To achieve your final desired concentrations in the assay with a 0.1% DMSO concentration, dilute your DMSO stocks 1:1000 into the cell culture medium.
-
For example, to get a 1 µM final concentration, add 1 µL of your 1 mM DMSO stock to 999 µL of cell culture medium.
-
Always prepare a vehicle control containing the same final concentration of DMSO (0.1%) in the cell culture medium.
-
Mandatory Visualization
Derivatives of this compound have been shown to target DNA topoisomerase IIα and cyclin-dependent kinase CRK12. The following diagrams illustrate these potential signaling pathways.
Caption: Inhibition of DNA Topoisomerase IIα by a this compound derivative.
Caption: Inhibition of Trypanosoma CRK12 by a this compound derivative.
References
- 1. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei | PLOS One [journals.plos.org]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcsrr.org [ijcsrr.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metal Complex Formation with 2,2'-Diamino-4,4'-bithiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of metal complexes with 2,2'-Diamino-4,4'-bithiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of metal complexes with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my metal complex consistently low?
Answer: Low yields can stem from several factors related to the reactants, reaction conditions, and product isolation. Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to decomposition.
-
Suboptimal Molar Ratio: The stoichiometry of the metal salt to the ligand is crucial. Experiment with varying the molar ratios to find the optimal balance for your specific complex.
-
Poor Ligand Solubility: this compound may have limited solubility in your chosen solvent. This can hinder its interaction with the metal salt. Consider using a different solvent or a solvent mixture to improve solubility. The use of co-solvents like DMSO or DMF can be beneficial.[1]
-
Incorrect pH: The pH of the reaction mixture can significantly influence the coordination of the ligand to the metal ion. The amino groups of the ligand are basic and can be protonated at low pH, preventing coordination. Adjusting the pH to a neutral or slightly basic range is often necessary.[2][3]
-
Product Loss During Workup: The purification process, such as recrystallization or chromatography, can lead to significant product loss. Ensure that the chosen purification method is suitable for your complex and optimize the conditions to minimize loss.
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Impurities can be unreacted starting materials, side products, or decomposition products.
-
Unreacted Ligand or Metal Salt: If the reaction did not go to completion, you might have residual this compound or metal salt in your product. Washing the crude product with a solvent in which the impurity is soluble but the complex is not can be an effective purification step.
-
Side Products: Side reactions can lead to the formation of unwanted byproducts. The amino groups of the ligand are reactive and can participate in side reactions, especially at elevated temperatures or in the presence of certain reagents.[4][5] Characterize the impurity to understand its origin and adjust the reaction conditions to minimize its formation.
-
Decomposition: The ligand or the metal complex may be unstable under the reaction or workup conditions. When heated to decomposition, this compound emits toxic fumes.[5] Consider performing the reaction under an inert atmosphere if your components are air-sensitive.
-
Purification Strategies: Recrystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid complexes.[2][3] Column chromatography can also be employed, but care must be taken to choose a stationary phase and eluent that do not cause decomposition of the complex.
Question 3: I am having trouble obtaining crystalline material for X-ray diffraction. What can I do?
Answer: Obtaining single crystals suitable for X-ray crystallography can be challenging. Here are some techniques to try:
-
Slow Evaporation: Dissolve your purified complex in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This is one of the simplest crystallization methods.
-
Solvent Diffusion: Create a layered system with a solution of your complex in one solvent and a second solvent in which the complex is less soluble. The slow diffusion of the second solvent into the first can induce crystallization.
-
Vapor Diffusion: Place a solution of your complex in a small, open container inside a larger, sealed container that contains a more volatile solvent in which the complex is insoluble. The vapor of the second solvent will slowly diffuse into the solution of your complex, reducing its solubility and promoting crystallization.
-
Solvent Screening: The choice of solvent is critical. Screen a variety of solvents and solvent mixtures to find the conditions that favor crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in metal complex formation?
A1: this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms simultaneously. The nitrogen atoms of the amino groups and/or the thiazole rings can coordinate with the metal center, forming a stable chelate ring. This chelation effect often leads to the formation of thermodynamically stable metal complexes.
Q2: What types of metal ions can be used to form complexes with this compound?
A2: this compound can form complexes with a wide range of transition metal ions, including but not limited to cadmium(II), lead(II), and copper(II). The choice of metal ion will influence the geometry, stability, and properties of the resulting complex.
Q3: How does the solvent affect the formation of the metal complex?
A3: The solvent plays a crucial role in the complexation reaction. It must be able to dissolve both the ligand and the metal salt to allow them to interact. Furthermore, the coordinating ability of the solvent itself can influence the reaction. In highly coordinating solvents, the solvent molecules may compete with the ligand for coordination sites on the metal ion. Therefore, a solvent with moderate coordinating ability is often preferred.
Q4: What is the importance of controlling the pH during the reaction?
A4: The pH of the reaction medium is a critical parameter. The amino groups of this compound are basic and will be protonated at acidic pH. This protonation blocks the lone pair of electrons on the nitrogen atoms, preventing them from coordinating to the metal ion. Therefore, the reaction is typically carried out at a neutral or slightly basic pH to ensure the availability of the donor atoms for coordination.[2][3]
Q5: What characterization techniques are commonly used to confirm the formation and structure of the metal complex?
A5: Several spectroscopic and analytical techniques are used to characterize metal complexes:
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H stretching).
-
UV-Vis Spectroscopy: To study the electronic transitions in the complex, which can provide information about the coordination environment of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.
-
Elemental Analysis: To determine the elemental composition of the complex and confirm its stoichiometry.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Metal Complex Formation
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature to Reflux | The optimal temperature depends on the specific metal and solvent system. |
| pH | 7 - 9 | Adjustment with a base like ammonia is often required.[2][3] |
| Solvent | Ethanol, Methanol, DMF, DMSO, Water | Solvent choice depends on the solubility of reactants and desired reaction kinetics.[1] |
| Molar Ratio (Metal:Ligand) | 1:1, 1:2, 2:1 | The stoichiometry can vary and should be optimized experimentally. |
| Reaction Time | 1 - 24 hours | Monitored by techniques like TLC to determine completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from a known procedure.[2][3]
-
Materials:
-
1,4-dibromobutanedione
-
Thiourea
-
Absolute Ethanol
-
Concentrated Aqueous Ammonia
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dibromobutanedione and thiourea in absolute ethanol.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Pour the hot reaction mixture into warm water.
-
Adjust the pH of the solution to 8-9 with concentrated aqueous ammonia to precipitate the product.
-
Collect the pale yellow precipitate by filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Protocol 2: General Procedure for Metal Complex Formation
This is a general guideline; specific conditions will need to be optimized.
-
Materials:
-
This compound
-
A soluble metal salt (e.g., chloride, nitrate, or acetate salt)
-
Appropriate solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent, heating gently if necessary.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to the optimal range (typically 7-9) using a suitable base if necessary.
-
Stir the reaction mixture at the desired temperature for the specified time. The formation of a precipitate may indicate the formation of the complex.
-
Isolate the crude product by filtration.
-
Wash the product with the solvent to remove any unreacted starting materials.
-
Purify the complex by recrystallization from an appropriate solvent.
-
Mandatory Visualization
References
- 1. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C6H6N4S2 | CID 42654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 58139-59-6 [m.chemicalbook.com]
Preventing degradation of "2,2'-Diamino-4,4'-bithiazole" during functionalization
Welcome to the technical support center for 2,2'-Diamino-4,4'-bithiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the functionalization of this versatile molecule. Our aim is to help you navigate the potential challenges and prevent degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions. The primary pathways include:
-
Oxidative Polymerization: The amino groups are prone to oxidation, which can lead to the formation of colored, insoluble polymeric materials. This is often catalyzed by exposure to air, strong oxidizing agents, or even some metal ions.
-
Acid- and Base-Mediated Degradation: The molecule is incompatible with strong acids and bases.[1] While specific degradation products for this molecule are not extensively documented in the literature, related aminothiazoles can undergo hydrolysis of the amino group or even ring-opening of the thiazole ring under harsh acidic or basic conditions.
-
Reaction with Strong Reducing Agents: The thiazole ring can be susceptible to reduction and cleavage by strong reducing agents.[1]
Q2: I am observing a color change (e.g., to yellow, brown, or black) in my reaction mixture. What could be the cause?
A2: A color change during the functionalization of this compound is a common indicator of degradation, most likely due to oxidative polymerization. This can be triggered by:
-
Exposure to Air (Oxygen): Reactions run under an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize oxidation.
-
Presence of Oxidizing Agents: Ensure your reagents and solvents are free from peroxides and other oxidizing impurities.
-
Incompatible Reagents: Certain reagents, even if not strong oxidizers, can promote oxidation.
Q3: My functionalization reaction is resulting in a complex mixture of products that is difficult to purify. What are the likely side reactions?
A3: A complex product mixture often arises from a lack of selectivity in the functionalization and potential degradation. Common side reactions during functionalization, particularly acylation, include:
-
Over-acylation: Due to the presence of two amino groups, di-acylation is a common side reaction when mono-acylation is desired. Controlling the stoichiometry of the acylating agent is crucial.
-
N- vs. Ring Functionalization: While the amino groups are the primary nucleophiles, under certain conditions, electrophilic attack on the thiazole ring might occur, though this is less common for acylation.
-
Formation of Byproducts from Degradation: If the reaction conditions are too harsh (e.g., high temperature, extreme pH), the degradation products mentioned in Q1 will contribute to the complexity of the mixture.
Troubleshooting Guides
Issue 1: Low Yield of Desired Functionalized Product
| Possible Cause | Suggested Solution |
| Degradation of Starting Material | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid high temperatures for prolonged periods. |
| Incomplete Reaction | - Increase reaction time or temperature moderately, while monitoring for degradation.- Use a slight excess of the functionalizing reagent (e.g., 1.1-1.2 equivalents for mono-functionalization).- Consider the use of a suitable catalyst if applicable (e.g., for acylations, a non-nucleophilic base like triethylamine or diisopropylethylamine can be used). |
| Poor Solubility of Starting Material | - Use a suitable solvent in which this compound has good solubility, such as DMF or DMSO. |
| Side Reactions (e.g., Over-acylation) | - For mono-functionalization, use a 1:1 stoichiometry of the reactants or a slight excess of the diamine.- Add the functionalizing reagent slowly and at a low temperature (e.g., 0 °C) to improve selectivity. |
Issue 2: Formation of Insoluble Polymeric Material
| Possible Cause | Suggested Solution |
| Oxidation of the Amino Groups | - Rigorously exclude oxygen by working under an inert atmosphere.- Use freshly distilled or high-purity, degassed solvents.- Add an antioxidant (e.g., a small amount of BHT) to the reaction mixture if compatible with the desired chemistry. |
| Reaction Temperature is Too High | - Run the reaction at the lowest effective temperature. |
| Presence of Metal Impurities | - Use high-purity reagents and solvents.- If metal catalysis is used, choose a metal that is less likely to promote oxidation. |
Issue 3: Difficulty in Achieving Selective Mono-functionalization
| Possible Cause | Suggested Solution |
| High Reactivity of Both Amino Groups | - Use a protecting group strategy. Protect one amino group, functionalize the other, and then deprotect. The Boc group is a common choice for protecting amines.- Employ a large excess of the diamine relative to the functionalizing reagent to statistically favor mono-functionalization. This will, however, require a more challenging purification to remove the unreacted starting material.- Use a sterically hindered functionalizing reagent that may favor reaction at only one amino group. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry, using no more than one equivalent of the functionalizing reagent. |
| Rapid Addition of Reagent | - Add the functionalizing reagent dropwise to a solution of the diamine at a reduced temperature (e.g., 0 °C) to control the reaction rate and improve selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Acylation
This protocol aims to favor the formation of the mono-acylated product.
Materials:
-
This compound
-
Acyl chloride or anhydride (1.0 equivalent)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or DCM)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the chosen anhydrous, degassed solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base to the solution.
-
Slowly, dropwise, add a solution of the acylating agent (acyl chloride or anhydride) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and to observe the ratio of starting material, mono-acylated, and di-acylated products.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to separate the mono-acylated product from the di-acylated product and unreacted starting material.
Protocol 2: Protecting Group Strategy for Selective Mono-functionalization
This protocol utilizes the Boc protecting group to ensure mono-functionalization.
Step 1: Mono-Boc Protection
-
Dissolve this compound in a suitable solvent (e.g., THF or dioxane).
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Add a base such as triethylamine (1.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction should be stopped once the desired mono-protected product is the major component.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the mono-Boc-protected intermediate by column chromatography.
Step 2: Functionalization of the Unprotected Amino Group
-
Follow the general acylation procedure (Protocol 1) using the mono-Boc-protected intermediate as the starting material.
Step 3: Deprotection of the Boc Group
-
Dissolve the functionalized, Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.
-
Purify as needed.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for selective mono-acylation of this compound.
References
Technical Support Center: Troubleshooting Low Bioactivity of 2,2'-Diamino-4,4'-bithiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Diamino-4,4'-bithiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of these compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low to no bioactivity in my cellular assays. What are the potential reasons?
A1: Low bioactivity of this compound derivatives can stem from several factors. The primary culprits are often poor aqueous solubility, low cell permeability, compound instability, or off-target effects. It is also possible that the chosen cell line is not sensitive to the compound's mechanism of action. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and address the specific issue.
Q2: What is the typical solubility of this compound derivatives?
A2: this compound and its derivatives are often characterized by low aqueous solubility due to their rigid, aromatic structure. They are generally soluble in polar aprotic solvents like DMSO and DMF, but can precipitate when diluted into aqueous assay buffers.[1]
Q3: Are there known off-target effects for this class of compounds?
A3: As with many kinase inhibitors, off-target effects are a possibility. Thiazole-based compounds have been shown to interact with a range of kinases beyond their primary target. For example, a screen of the kinase inhibitor JD123, a bi-thiazole-2,2'-diamine derivative, showed inhibition of p38-γ MAPK and PKBβ/Aktβ in addition to its primary target JNK1.[2] Comprehensive selectivity profiling against a panel of kinases is recommended to understand the off-target interaction profile of your specific derivative.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Compound Solubility in Aqueous Assay Media
Q: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. How can I improve its solubility?
A: This is a common challenge with hydrophobic compounds. Here are several strategies to enhance solubility:
-
Optimize Co-solvent Concentration: While DMSO is a common co-solvent, its final concentration in the assay should typically be kept below 0.5% to avoid cellular toxicity. Experiment with slightly higher, yet non-toxic, concentrations if your assay allows.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. A typical starting concentration is 0.01-0.1%.
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.
-
pH Modification: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For compounds with basic amine groups, slightly lowering the pH can increase solubility.
-
Sonication and Warming: Gentle sonication or warming of the solution can help dissolve the compound. However, be cautious about compound stability at elevated temperatures.
Workflow for Solubility Enhancement:
Caption: Troubleshooting workflow for poor compound solubility.
Issue 2: Inconsistent or Non-reproducible Bioactivity Data
Q: I am observing high variability in my bioactivity data between experiments or even between wells of the same plate. What could be the cause?
A: High variability can be frustrating and can mask true biological effects. Here are some common causes and solutions:
-
Compound Precipitation: As mentioned above, if your compound is not fully dissolved, you will have inconsistent concentrations in your assay wells. Visually inspect your plates for any signs of precipitation.
-
Compound Instability: Some derivatives may be unstable in aqueous buffer over the time course of your experiment. Assess the stability of your compound in the assay media at 37°C over time using HPLC or LC-MS.
-
Cell Health and Seeding Density: Ensure your cells are healthy, within a low passage number, and seeded uniformly across the plate. Inconsistent cell numbers will lead to variable results.
-
Pipetting Errors: Small volumes of concentrated stock solutions can be difficult to pipet accurately. Use calibrated pipettes and consider serial dilutions to minimize errors.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate your compound and affect cell growth. Avoid using the outer wells or fill them with sterile media or PBS.
Issue 3: Low Cell Permeability
Q: My compound is active in a biochemical assay but shows no activity in a cell-based assay. Could low cell permeability be the issue?
A: Yes, this is a classic indicator of poor cell permeability. The compound may be unable to cross the cell membrane to reach its intracellular target.
-
Assess Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[3][4] Cell-based assays using Caco-2 or MDCK cell monolayers can also be used to assess permeability and identify if the compound is a substrate for efflux pumps.
-
Structural Modifications: If permeability is low, medicinal chemistry efforts can be directed towards synthesizing analogs with improved physicochemical properties, such as increased lipophilicity (within an optimal range) or reduced polar surface area.
Experimental Workflow for Assessing Cell Permeability:
Caption: Workflow for investigating low cell permeability.
Quantitative Data Summary
The following tables provide a summary of reported bioactivity for various thiazole and bithiazole derivatives to serve as a reference.
Table 1: In Vitro Cytotoxicity of Thiazole and Bithiazole Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 5c | Bis-thiazole | Hela (Cervical Cancer) | 0.0006 | [5] |
| 5f | Bis-thiazole | KF-28 (Ovarian Cancer) | 0.006 | [5] |
| 5a | Bis-thiazole | KF-28 (Ovarian Cancer) | 0.718 | [5] |
| 5e | Bis-thiazole | MCF-7 (Breast Cancer) | 0.6648 | [5] |
| 4c | Thiazole | MCF-7 (Breast Cancer) | 12.3 ± 0.74 | [6] |
| 4c | Thiazole | HepG2 (Liver Cancer) | 15.6 ± 0.94 | [6] |
| Compound 25 | Thiazole-pyrimidine | Various Cancer Lines | 0.64 - 2.01 | [7] |
| Compound 37 | Thiazole | MCF-7 (Breast Cancer) | 0.475 | [7] |
Table 2: Kinase Inhibitory Activity of Thiazole and Bithiazole Derivatives
| Compound ID | Derivative Class | Target Kinase | IC50 (nM) | Reference |
| JD123 | Bi-thiazole-2,2'-diamine | JNK1 | - | [2] |
| JD123 | Bi-thiazole-2,2'-diamine | p38-γ MAPK | - | [2] |
| Compound 29 | Aminothiazole | Aurora A | 79 | [7] |
| Compound 30 | Aminothiazole | Aurora A | 140 | [7] |
| Compound 25 | Thiazole-pyrimidine | CDK9 | - | [7] |
| Compound 40 | Thiazole | B-RAFV600E | 23.1 | [7] |
| 4c | Thiazole | VEGFR-2 | 150 | [6] |
| 4v | 4-aryl-thiazole-2-amine | ROCK II | 20 | [8] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard colorimetric assay to assess cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive, transcellular permeability.[3][4]
Materials:
-
PAMPA plate (e.g., MultiScreen-IP PAMPA plate)
-
Acceptor plate
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
UV/Vis microplate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter membrane is fully coated.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate Preparation: Prepare the test compound solutions in PBS at the desired concentration (e.g., 100 µM) with a final DMSO concentration of 1-2%. Add 200 µL of the compound solution to each well of the donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
In Vitro Kinase Assay (Generic Protocol)
This protocol can be adapted for various kinases.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a white 96-well plate, add the kinase, substrate, and varying concentrations of the test compound in the kinase buffer.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be close to the Km of the kinase for ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Signaling Pathways
This compound derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer and other diseases.
Kinase Inhibition and Downstream Signaling:
Many bithiazole derivatives function as ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of a target kinase, they prevent the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.
Caption: General mechanism of kinase inhibition by this compound derivatives.
Potential Target Pathways:
-
MAPK/ERK Pathway: Some aminothiadiazole derivatives have been shown to inhibit the activation of the ERK1/2 pathway, which is crucial for cell proliferation and survival.[9]
-
PI3K/Akt/mTOR Pathway: This is a key pathway regulating cell growth, and thiazole derivatives have been developed as inhibitors of kinases within this cascade.
-
DNA Topoisomerase IIα: Substituted 4,5'-bithiazoles have been identified as catalytic inhibitors of human DNA topoisomerase IIα, an important target in cancer chemotherapy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of "2,2'-Diamino-4,4'-bithiazole" for larger studies
This technical support guide is intended for researchers, scientists, and drug development professionals who are looking to synthesize and scale up the production of 2,2'-Diamino-4,4'-bithiazole for larger studies. This document provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material: 1,4-Dibromo-2,3-butanedione can be unstable. 3. Incorrect pH during workup: The product is precipitated by adjusting the pH. If the pH is too low or too high, precipitation may be incomplete. 4. Loss of product during recrystallization: Using an excessive amount of solvent or an inappropriate solvent ratio can lead to the product remaining in the solution. | 1. Ensure the reaction is refluxed for the recommended time (e.g., 2 hours) and that a gentle reflux is maintained. 2. Use fresh 1,4-Dibromo-2,3-butanedione and store it under appropriate conditions (cool and dry). 3. Carefully monitor the pH during the addition of aqueous ammonia, ensuring it reaches the optimal range of 8-9.[1][2] 4. Optimize the recrystallization solvent system (e.g., ethanol/water 3:1 by volume) and use the minimum amount of hot solvent necessary to dissolve the crude product.[1][2] |
| Product is an oil or fails to crystallize | 1. Presence of impurities: Byproducts or unreacted starting materials can inhibit crystallization. 2. Insufficient cooling during recrystallization: The solution may be supersaturated. | 1. Ensure the crude product is thoroughly washed and consider a pre-purification step if it is highly impure. 2. Allow the recrystallization solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can also induce crystallization. |
| Product is discolored (darker than pale yellow) | 1. Side reactions: Overheating or extended reaction times can lead to the formation of colored byproducts. 2. Air oxidation: The amino groups on the bithiazole ring can be susceptible to oxidation. | 1. Maintain a consistent reflux temperature and do not exceed the recommended reaction time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when scaling up. |
| Difficulty with Filtration | 1. Very fine precipitate: The product may have precipitated too quickly, forming very small particles that clog the filter paper. | 1. During the workup, add the ammonia solution slowly while stirring to encourage the formation of larger crystals. Allow the precipitate to stand for a period before filtration.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis is a classic example of the Hantzsch thiazole synthesis.[3][4] It involves the reaction of an α-haloketone (1,4-dibromo-2,3-butanedione) with a thioamide (thiourea). The reaction proceeds via a condensation and cyclization mechanism to form the thiazole ring. In this specific case, the bifunctional nature of 1,4-dibromo-2,3-butanedione allows for the formation of the 4,4'-bithiazole core.
Q2: I am planning to scale up this synthesis from a few grams to a larger quantity (e.g., 100g). What are the key challenges I should anticipate?
A2: Scaling up this synthesis requires careful consideration of several factors:
-
Heat Management: The reaction is typically run at reflux. In a larger reactor, efficient and uniform heating is crucial. Also, the precipitation step can be exothermic, so controlled addition of reagents is important to manage the temperature.
-
Mixing: Ensuring homogeneous mixing in a larger volume is critical for a consistent reaction and to avoid localized overheating or concentration gradients.
-
Purification: Recrystallization at a large scale can be challenging. You will need appropriately sized equipment, and the cooling process will be slower, which can affect crystal size and purity.
-
Material Handling: Handling larger quantities of reagents and solvents increases safety risks. Ensure proper personal protective equipment (PPE) and engineering controls are in place.
Q3: Can I use a different solvent for this reaction?
A3: Ethanol is commonly used and is effective for this synthesis.[1][2] While other polar protic solvents like methanol or isopropanol could potentially be used, any change in the solvent will likely require re-optimization of the reaction conditions, including reaction time and temperature, as well as the recrystallization procedure.
Q4: How can I improve the purity of my final product?
A4: If standard recrystallization from an ethanol/water mixture does not yield a product of sufficient purity, you can try the following:
-
Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although this will lead to some loss of product.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed, although this is less practical for very large-scale purification.
Q5: What are the safety precautions I should take when running this reaction?
A5:
-
1,4-Dibromo-2,3-butanedione: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles.
-
Thiourea: This is a suspected carcinogen and should be handled with care.
-
Ammonia: Concentrated aqueous ammonia is corrosive and has a pungent odor. Work in a well-ventilated area.
-
Refluxing Ethanol: Ethanol is flammable. Ensure the reflux apparatus is properly set up and use a heating mantle with a temperature controller. Avoid open flames.
Quantitative Data
The following table summarizes the reactant quantities and expected yield for a standard lab-scale synthesis and provides a theoretical projection for a scaled-up version.
| Parameter | Lab Scale Synthesis | Projected Scale-Up |
| 1,4-Dibromo-2,3-butanedione | 9.0 g (0.036 mol)[1][2] | 250 g (1.0 mol) |
| Thiourea | 5.4 g (0.072 mol)[1][2] | 152 g (2.0 mol) |
| Absolute Ethanol (Solvent) | 200 mL[1][2] | ~5.5 L |
| Expected Yield | 5.9 g[2] | ~164 g |
| Theoretical Yield (%) | ~82% | ~82% (target) |
Experimental Protocols
Detailed Lab-Scale Synthesis Protocol (5.9 g Yield)[1][2]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 9.0 g (0.036 mol) of 1,4-dibromo-2,3-butanedione, 5.4 g (0.072 mol) of thiourea, and 200 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 2 hours.
-
Precipitation: After 2 hours, pour the reaction mixture into 100 mL of hot water (45-50 °C).
-
pH Adjustment: While stirring, add concentrated aqueous ammonia (22-25%) dropwise until the pH of the mixture reaches 8-9. A pale yellow precipitate will form.
-
Isolation of Crude Product: Allow the precipitate to stand, then collect the crude product by filtration.
-
Purification: Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).
-
Drying: Dry the purified product to obtain this compound (yield: 5.9 g).
Visualizations
Reaction Mechanism
The synthesis of this compound follows the Hantzsch thiazole synthesis pathway. The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-bromocarbonyl of 1,4-dibromo-2,3-butanedione, followed by intramolecular condensation and dehydration to form the two thiazole rings.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2,2'-Diamino-4,4'-bithiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2,2'-Diamino-4,4'-bithiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Spectral Complications
Q1: My ¹H NMR spectrum shows broad peaks instead of sharp signals. What are the possible causes and solutions?
A1: Peak broadening in the NMR spectra of this compound derivatives can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Poor Solubility: These compounds can have limited solubility in common NMR solvents, leading to sample inhomogeneity and broad signals.[1]
-
Solution: Try more polar solvents like DMSO-d₆ or methanol-d₄. Gentle heating or sonication can also aid dissolution. Ensure the sample is fully dissolved before analysis.
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1]
-
Solution: Prepare a more dilute sample. A concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can significantly broaden NMR signals.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reaction (e.g., palladium catalyst), consider treating the sample with a metal scavenger or re-purifying.
-
-
Chemical Exchange: Protons on the amino groups (-NH₂) can undergo chemical exchange with residual water in the solvent or with each other, leading to broadened signals. Tautomerism is also a major contributor (see Section 2).
-
Solution: Use freshly opened, high-purity deuterated solvents. Adding a small amount of D₂O and re-acquiring the spectrum can confirm exchangeable protons as the corresponding signals will diminish or disappear.[1]
-
-
Instrumental Factors: Poor shimming of the magnetic field will lead to broad and distorted peaks.[1]
-
Solution: Re-shim the spectrometer before acquiring the spectrum. If the problem persists, consult the instrument manager.
-
Q2: The signals in my aromatic/heterocyclic region are overlapping, making interpretation impossible. How can I resolve these signals?
A2: Overlapping signals are a common challenge with aromatic and heterocyclic compounds. The following strategies can help resolve them:
-
Change the Solvent: Altering the solvent can induce changes in chemical shifts (solvent-induced shifts), which may resolve overlapping peaks. For instance, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often change the pattern of signals.[1]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even when signals overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, spreading the information into a second dimension and resolving proton signals based on the chemical shift of the carbon they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.
-
2. Tautomerism
Q3: I suspect my this compound derivative is exhibiting tautomerism. What NMR evidence should I look for?
A3: 2-Aminothiazole moieties can exist in equilibrium between the amino and imino tautomeric forms. This can lead to complex or unexpected NMR spectra. Here’s what to look for:
-
Presence of Extra Signals: The presence of more signals than expected for a single structure is a strong indicator of a mixture of tautomers in solution.
-
Broad or Averaged Signals: If the tautomeric exchange is fast on the NMR timescale, you may observe broad or averaged signals for the protons and carbons involved in the equilibrium.
-
Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures can help to study dynamic processes like tautomerism. At lower temperatures, the exchange may slow down, leading to the appearance of sharp signals for individual tautomers. Conversely, at higher temperatures, fast exchange can lead to sharp, averaged signals.
-
Solvent Effects: The position of the tautomeric equilibrium can be highly dependent on the solvent.[2] Spectra recorded in different solvents may show different ratios of tautomers, providing evidence for the equilibrium.
-
¹⁵N NMR Spectroscopy: If feasible, ¹⁵N NMR is very sensitive to the chemical environment of nitrogen atoms and can provide direct evidence for the presence of different tautomeric forms.
3. Peak Assignment
Q4: How can I confidently assign the proton and carbon signals for my substituted this compound?
A4: A combination of 1D and 2D NMR experiments is typically required for unambiguous assignment.
-
¹H NMR:
-
Chemical Shift (δ): The proton on the thiazole ring (H-5) typically appears in the aromatic region. The chemical shift of the -NH₂ protons can vary widely and the signals are often broad.
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment.
-
Coupling Constants (J): Look for long-range couplings between protons, although these may be small in five-membered rings.
-
-
¹³C NMR & DEPT:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help to distinguish between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in DEPT spectra.
-
-
2D NMR:
-
HSQC: Unambiguously assigns protons to their directly attached carbons.
-
HMBC: Crucial for identifying connectivity across the molecule. For example, correlations from the thiazole proton (H-5) to the bithiazole linkage carbons (C-4 and C-4') can confirm the core structure. Correlations from substituents to the thiazole ring are also key for confirming their position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which are useful for determining the spatial proximity of different groups and confirming stereochemistry, especially for bulky derivatives.
-
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Generic Derivative
| Proton | This compound (in DMSO-d₆) | Generic N-Acyl Derivative (in CDCl₃) |
| H-5, H-5' | ~6.8 | 7.0 - 7.5 |
| -NH₂ | ~7.2 (broad) | - |
| -NH-Acyl | - | 8.5 - 9.5 (broad) |
| Acyl-CH₃ | - | ~2.2 |
Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Generic Derivative
| Carbon | This compound (in DMSO-d₆) | Generic N-Acyl Derivative (in CDCl₃) |
| C-2, C-2' | ~168 | ~160 |
| C-4, C-4' | ~145 | ~148 |
| C-5, C-5' | ~105 | ~110 |
| Acyl-C=O | - | ~169 |
| Acyl-CH₃ | - | ~24 |
Note: These are representative values. Actual chemical shifts will depend on the specific derivative and solvent.
Experimental Protocols
1. Standard ¹H NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) in a clean vial. Ensure complete dissolution; sonicate or gently warm if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. Start with a standard shim file and optimize Z1, Z2, X, Y, XZ, and YZ shims for a sharp lock signal.
-
-
Acquisition Parameters (¹H):
-
Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ is required.
-
Number of Scans (NS): 8-16 for moderately concentrated samples. Increase for more dilute samples to improve the signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually.
-
Reference the spectrum. If using DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For CDCl₃, reference the residual peak to 7.26 ppm or use TMS as an internal standard (0 ppm).
-
Integrate the signals.
-
2. 2D NMR (COSY, HSQC, HMBC) Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg) is often beneficial for 2D NMR experiments, especially for ¹³C-detected experiments or less sensitive correlations.
-
Acquisition: Use standard, gradient-selected pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf' on Bruker instruments).
-
Key Parameters:
-
Spectral Widths (SW1, SW2): Set appropriately for the ¹H and ¹³C dimensions.
-
Number of Increments (in F1): Typically 256-512 for good resolution in the indirect dimension.
-
HMBC: The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter.
-
Visualizations
Caption: Troubleshooting workflow for common NMR spectral issues.
Caption: Recommended workflow for assigning NMR signals.
References
Validation & Comparative
Comparing the anticancer efficacy of "2,2'-Diamino-4,4'-bithiazole" derivatives with doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro Cytotoxicity
The anticancer activity of Compound 1 and doxorubicin was evaluated against a panel of human cancer cell lines, and their cytotoxicity was determined as the half-maximal inhibitory concentration (IC50). The results are summarized in the table below.
| Compound | Renal Cancer (RXF393) IC50 (µM) | Colon Cancer (HT29) IC50 (µM) | Melanoma (LOX IMVI) IC50 (µM) | Normal Fibroblast (WI 38) IC50 (µM) |
| Compound 1 | 7.01 ± 0.39 | 24.3 ± 1.29 | 9.55 ± 0.51 | 46.20 ± 2.59 |
| Doxorubicin | 13.54 ± 0.82 | 13.50 ± 0.71 | 6.08 ± 0.32 | 18.13 ± 0.93 |
Data sourced from a 2025 study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives.[1]
Notably, Compound 1 demonstrated superior efficacy against the renal cancer cell line (RXF393) compared to doxorubicin.[1] While doxorubicin was more potent against the colon cancer (HT29) and melanoma (LOX IMVI) cell lines, Compound 1 exhibited significantly lower toxicity towards the normal human fibroblast cell line (WI 38), suggesting a potentially better safety profile.[1]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Further investigations into the mechanism of action revealed that Compound 1 induces cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Analysis: Treatment of RXF393 renal cancer cells with Compound 1 resulted in the arrest of the cell cycle at the G1 phase.[1] This indicates that the compound interferes with the cell's preparation for DNA replication, thereby inhibiting proliferation.
Apoptosis Induction: Compound 1 was found to be a potent inducer of apoptosis. In RXF393 cells, it led to a significant increase in both early and late apoptotic cell populations, as well as necrosis. The percentage of apoptotic and necrotic cells induced by Compound 1 was comparable to that induced by doxorubicin.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
1. Cell Culture and Maintenance: Human cancer cell lines (RXF393, HT29, LOX IMVI) and the normal human fibroblast cell line (WI 38) were cultured in appropriate medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of Compound 1 or doxorubicin and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
3. Cell Cycle Analysis:
-
Cell Treatment: RXF393 cells were treated with the IC50 concentration of Compound 1 for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: RXF393 cells were treated with the IC50 concentration of Compound 1 for 24 hours.
-
Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Mechanisms of cancer cell death induced by Compound 1 and Doxorubicin.
Experimental Workflow for In Vitro Cytotoxicity Testing
References
Comparative Antimicrobial Activity of 2,2'-Diamino-4,4'-bithiazole Derivatives and Standard Antibiotics
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial potential of the bithiazole scaffold.
Executive Summary
The emergence of multidrug-resistant pathogens presents a critical challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly those containing thiazole and bithiazole scaffolds, have garnered significant attention. This guide provides a comparative analysis of the antimicrobial activity of derivatives of 2,2'-Diamino-4,4'-bithiazole against standard antibiotics. While direct and comprehensive antimicrobial data for the parent compound, this compound, is not extensively available in the current body of scientific literature, numerous studies have demonstrated the potent and broad-spectrum antimicrobial potential of its derivatives. This report summarizes the existing data on these derivatives and contrasts their activity with commonly used antibiotics, offering insights into their potential as a foundation for the development of new anti-infective therapies.
Introduction to the Bithiazole Scaffold
The this compound core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Thiazole and its linked counterpart, bithiazole, are key components in a variety of natural and synthetic molecules that exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1] The versatility of the bithiazole scaffold allows for chemical modifications that can modulate its biological activity, making it a promising candidate for the development of novel antimicrobial drugs.
Comparative Antimicrobial Activity Data
While specific Minimum Inhibitory Concentration (MIC) values for the parent compound this compound against common pathogens are not readily found in published research, extensive studies on its derivatives showcase the therapeutic potential of this chemical class. The following tables present a summary of the antimicrobial activity of various bithiazole derivatives and standard antibiotics against representative Gram-positive and Gram-negative bacteria. It is important to note that the activity of bithiazole derivatives is highly dependent on their specific chemical modifications.
Table 1: Antibacterial Activity of Bithiazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| Bithiazole Derivatives | |||
| 4-Trifluoromethyl bithiazole derivative (8e) | Staphylococcus aureus | 16 | [2] |
| 4-Trifluoromethyl bithiazole derivative (8e) | Streptococcus pyogenes | 4 | [2] |
| Bithiazolyl hydrazone derivative (42) | Streptococcus pneumoniae | 0.03 | [1] |
| Bithiazolyl hydrazone derivative (42) | Bacillus subtilis | 0.06 | [1] |
| Standard Antibiotics | |||
| Penicillin | Staphylococcus aureus (susceptible) | 0.015 - 2 | [3] |
| Vancomycin | Staphylococcus aureus (MRSA) | 0.5 - 2 | [3] |
| Gentamicin | Staphylococcus aureus | 0.03 - 8 | [3] |
Table 2: Antibacterial Activity of Bithiazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| Bithiazole Derivatives | |||
| 4-Trifluoromethyl bithiazole derivative (8a) + Colistin (subinhibitory) | Escherichia coli | 2 (MAC) | [2] |
| 4-Trifluoromethyl bithiazole derivative (8j) + Colistin (subinhibitory) | Escherichia coli | 2 (MAC) | [2] |
| Bithiazolyl hydrazone derivative (43) | Klebsiella pneumoniae | 0.03 | [1] |
| Bithiazolyl hydrazone derivative (44) | Klebsiella pneumoniae | 0.03 | [1] |
| Standard Antibiotics | |||
| Ciprofloxacin | Escherichia coli | 0.004 - 0.12 | [3] |
| Tetracycline | Escherichia coli | 0.12 - 16 | [3] |
| Gentamicin | Escherichia coli | 0.03 - 8 | [3] |
MAC: Minimum Antibacterial Concentration in the presence of a subinhibitory concentration of another agent.
Mechanism of Action
The precise mechanism of action for many bithiazole derivatives is still under investigation and can vary depending on the specific structural modifications. However, research on related thiazole-containing compounds suggests several potential modes of action:
-
Enzyme Inhibition: Some thiazole-based antimicrobials have been shown to inhibit key bacterial enzymes involved in essential metabolic pathways. For example, some derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.
-
Cell Membrane Disruption: Certain derivatives may exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some thiazole derivatives have demonstrated the ability to inhibit biofilm formation, which is a significant advantage in combating chronic infections.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (e.g., a bithiazole derivative)
-
Standard antibiotic (for comparison)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) in CAMHB.
-
Serial Dilution of Test Compounds: The test compound and the standard antibiotic are serially diluted in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria, as observed by the naked eye or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate a typical experimental workflow for antimicrobial susceptibility testing and a simplified hypothetical signaling pathway that could be targeted by an antimicrobial agent.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Hypothetical signaling pathway inhibited by a bithiazole derivative.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel antimicrobial agents. The available data, particularly for modified bithiazole structures, demonstrate potent activity against a range of clinically relevant bacteria, including drug-resistant strains. While further research is needed to elucidate the antimicrobial spectrum and mechanism of action of the parent compound, the bithiazole scaffold remains a key area of interest in the ongoing search for new and effective treatments for infectious diseases. The comparative data presented in this guide underscores the potential of this chemical class and provides a valuable resource for researchers in the field of antimicrobial drug discovery.
References
Validating the Mechanism of Action of 2,2'-Diamino-4,4'-bithiazole in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of "2,2'-Diamino-4,4'-bithiazole" and its derivatives in cancer cells. Drawing upon experimental data from closely related substituted bithiazole compounds, this document outlines key validation experiments, compares potential mechanisms with established anti-cancer agents, and provides detailed protocols to facilitate further research.
Core Postulated Mechanism: Catalytic Inhibition of Topoisomerase IIα
While direct experimental evidence for this compound is limited in the public domain, studies on structurally similar substituted 4,5'-bithiazoles strongly suggest a primary mechanism of action as catalytic inhibitors of human DNA topoisomerase IIα (Topo IIα). This enzyme is a critical target in chemotherapy as it resolves DNA topological problems during replication and transcription.
Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex leading to DNA double-strand breaks, these bithiazole derivatives are proposed to act as competitive inhibitors of ATP, which is essential for the enzyme's catalytic cycle. This distinct mechanism may offer a safer therapeutic profile by avoiding the genotoxicity associated with DNA double-strand breaks.
Signaling Pathway Diagram
Caption: Comparative mechanism of Topo IIα inhibition.
Comparative Performance Data
The following tables summarize the cytotoxic activity of substituted 4,5'-bithiazole derivatives in comparison to the established topoisomerase II poison, etoposide. This data is extracted from studies on close analogs and serves as a predictive baseline for the activity of this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Substituted 4,5'-Bithiazoles and Etoposide
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Substituted 4,5'-Bithiazole (Compound 1) | HepG2 (Hepatocellular Carcinoma) | 1.5 ± 0.2 |
| MCF-7 (Breast Cancer) | 2.3 ± 0.4 | |
| Substituted 4,5'-Bithiazole (Compound 9) | HepG2 (Hepatocellular Carcinoma) | 3.1 ± 0.5 |
| MCF-7 (Breast Cancer) | 4.8 ± 0.7 | |
| Etoposide (Reference) | HepG2 (Hepatocellular Carcinoma) | 2.1 ± 0.3 |
| MCF-7 (Breast Cancer) | 3.5 ± 0.6 |
Table 2: Topoisomerase IIα Decatenation Inhibition
| Compound | Concentration (µM) | Inhibition of Topo IIα |
| Substituted 4,5'-Bithiazole (Compound 1) | 500 | Complete |
| 125 | Complete | |
| 31.5 | 19.1% | |
| Etoposide (Reference) | 500 | 95.6% |
| 125 | 67.2% |
Experimental Protocols
To validate the proposed mechanism of action for this compound, the following key experiments are recommended.
Experimental Workflow Diagram
Caption: A typical experimental workflow for validation.
Cell Viability (MTS) Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC₅₀ value.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Topoisomerase IIα DNA Decatenation Assay
Objective: To assess the inhibitory effect of this compound on the decatenation activity of Topo IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo IIα reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution (10 mM)
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1x Topo IIα reaction buffer, 1 mM ATP, and 200 ng of kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO).
-
Enzyme Addition: Add 1-2 units of human Topo IIα to initiate the reaction. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Alternative and Secondary Mechanisms
While Topo IIα inhibition is a primary hypothesis, the thiazole scaffold is known to interact with various biological targets. Further investigations could explore:
-
Kinase Inhibition: Many thiazole derivatives are known to inhibit protein kinases crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and VEGFR pathways.[1][2][3] Kinase activity assays and western blotting for phosphorylated downstream targets can validate this.
-
Induction of Apoptosis: 2-aminothiazole derivatives have been shown to induce apoptosis by modulating the Bcl-2 family of proteins, leading to caspase activation.[4][5] Western blotting for cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP can confirm apoptosis induction.[6][7][8]
By employing the outlined experimental strategies and comparing the results with the provided data on related compounds, researchers can effectively validate the mechanism of action of this compound and assess its potential as a novel anti-cancer agent.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bithiazole Ligands in Catalysis: Spotlight on 2,2'-Diamino-4,4'-bithiazole
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. This guide provides a comparative analysis of 2,2'-Diamino-4,4'-bithiazole (DABT) and other substituted bithiazole ligands in the context of metal-catalyzed cross-coupling reactions. While direct comparative studies are scarce, this document collates available data to offer insights into their potential applications and performance.
Bithiazole-based ligands, structurally analogous to the well-established bipyridine ligands, offer a unique electronic environment due to the presence of sulfur atoms in the heterocyclic rings. This modification can influence the stability, reactivity, and selectivity of the resulting metal complexes. This compound, in particular, presents additional coordination sites through its amino groups, which can play a significant role in catalyst-substrate interactions.
Physicochemical Properties of Selected Bithiazole Ligands
A fundamental understanding of the physicochemical properties of these ligands is essential for predicting their behavior in catalytic systems.
| Property | This compound (DABT) | 2,2'-Dimethyl-4,4'-bithiazole |
| Molecular Formula | C₆H₆N₄S₂ | C₈H₈N₂S₂ |
| Molecular Weight | 198.27 g/mol [1] | 196.3 g/mol [2] |
| CAS Number | 58139-59-6[1] | - |
| Appearance | Pale yellow solid | - |
| Melting Point | 250 °C[1] | - |
Synthesis of Bithiazole Ligands
The accessibility of these ligands is a key consideration for their practical application. The synthesis of this compound is a well-established procedure.
Experimental Protocol: Synthesis of this compound (DABT)
This protocol is adapted from established literature procedures.
Materials:
-
1,4-Dibromo-2,3-butanedione
-
Thiourea
-
Ethanol
-
Ammonia solution
Procedure:
-
A mixture of 1,4-dibromo-2,3-butanedione (1.0 eq) and thiourea (2.0 eq) in ethanol is refluxed for 2 hours.
-
After cooling, the reaction mixture is poured into water.
-
The solution is neutralized with an ammonia solution to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Comparative Catalytic Performance
Direct, side-by-side comparisons of the catalytic activity of different bithiazole ligands are not extensively documented in the current literature. However, by examining the application of individual bithiazole-metal complexes in similar reaction types, an indirect assessment of their potential can be made. The primary areas of application for such ligands are palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.
To provide a framework for comparison, the following table outlines typical reaction conditions for a Suzuki-Miyaura coupling reaction, a common benchmark for ligand performance.
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |
| Ligand | 1-10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ |
| Solvent | Toluene, Dioxane, DMF, Water |
| Temperature | Room Temperature to 120 °C |
| Reactants | Aryl/heteroaryl halide, Aryl/heteroaryl boronic acid |
Experimental Protocols for Catalytic Reactions
The following are generalized protocols for key cross-coupling reactions where bithiazole ligands could be employed. Optimization of these conditions would be necessary for specific substrate combinations and bithiazole ligands.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Bithiazole ligand (1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium precursor, bithiazole ligand, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvent is added, and the mixture is heated to 80-110 °C with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[3][4][5]
General Procedure for Heck Coupling
Materials:
-
Aryl halide (1.0 eq)
-
Olefin (1.1-1.5 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Bithiazole ligand (1-5 mol%)
-
Base (e.g., Et₃N, 2.0 eq)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, palladium precursor, and bithiazole ligand.
-
The vessel is evacuated and backfilled with an inert gas.
-
Degassed solvent, olefin, and base are added.
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
Visualizing the Catalytic Process
To better understand the role of these ligands in catalysis, the following diagrams illustrate key conceptual frameworks.
Figure 1: Conceptual workflow for the synthesis of bithiazole ligands and their involvement in a general cross-coupling catalytic cycle.
Figure 2: Logical relationship between this compound and other relevant ligand classes.
Conclusion and Future Outlook
While this compound and other substituted bithiazoles hold promise as effective ligands in catalysis, a significant gap in the literature exists regarding their direct comparative performance. The presence of both nitrogen and sulfur heteroatoms, along with the potential for further functionalization (as seen with the amino groups in DABT), suggests a rich area for future research.
To fully elucidate the catalytic potential of these ligands, systematic studies are required. These should involve the synthesis of a library of substituted bithiazoles and their evaluation in benchmark catalytic reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The systematic collection of quantitative data, including yields, turnover numbers (TON), and turnover frequencies (TOF), will be crucial for establishing structure-activity relationships and guiding the rational design of next-generation catalysts based on the bithiazole scaffold. Researchers are encouraged to explore this promising class of ligands to unlock new possibilities in synthetic chemistry.
References
- 1. This compound | C6H6N4S2 | CID 42654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Dimethyl-4,4'-bithiazole | C8H8N2S2 | CID 12194122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A robust polyfunctional Pd(II)-based magnetic amphiphilic nanocatalyst for the Suzuki–Miyaura coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
A Comparative Guide to Sensitizing Dyes in Dye-Sensitized Solar Cells: Ruthenium Complexes vs. 2,2'-Diamino-4,4'-bithiazole
For researchers, scientists, and professionals in drug development and materials science, this guide provides a comparative framework for evaluating the performance of novel sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs). It establishes a baseline with well-documented ruthenium-based dyes and outlines the necessary experimental procedures to assess emerging alternatives, specifically focusing on the potential of 2,2'-Diamino-4,4'-bithiazole.
The quest for efficient and cost-effective renewable energy technologies has positioned Dye-Sensitized Solar Cells (DSSCs) as a promising area of research. A critical component of a DSSC is the sensitizing dye, which is responsible for light absorption and electron injection. For decades, ruthenium-based complexes, such as the benchmark N719 dye, have dominated the field due to their high power conversion efficiencies (PCE) and stability.[1][2] However, the high cost and limited availability of ruthenium have spurred the search for metal-free organic dyes.[1]
This guide focuses on a potential organic alternative, this compound. While extensive performance data for this specific bithiazole derivative in DSSCs is not yet widely published, its nitrogen- and sulfur-containing heterocyclic structure suggests potential as a photosensitizer. This document provides the necessary protocols and a comparative structure to evaluate its performance against the established ruthenium-based dyes.
Performance Benchmark: Ruthenium-Based Dyes
Ruthenium-based dyes are characterized by their broad absorption spectra and efficient metal-to-ligand charge transfer, leading to high power conversion efficiencies, often exceeding 11%.[1] The table below summarizes the typical performance parameters for a DSSC sensitized with the standard N719 ruthenium dye, which serves as a benchmark for comparison.
| Performance Parameter | Ruthenium Dye (N719) | This compound Dye |
| Power Conversion Efficiency (PCE) | ~5-11% | To be determined |
| Short-Circuit Current Density (Jsc) | ~15-25 mA/cm² | To be determined |
| Open-Circuit Voltage (Voc) | ~0.7-0.8 V | To be determined |
| Fill Factor (FF) | ~0.6-0.75 | To be determined |
Experimental Protocols
To facilitate a direct and meaningful comparison, standardized experimental procedures are crucial. The following sections detail the synthesis of the this compound dye and the fabrication and characterization of the DSSCs.
Synthesis of this compound
A reported synthesis method for this compound is as follows:
-
In a three-necked flask equipped with a reflux condenser and a stirring device, combine 9.0 g (0.036 mol) of 1,4-dibromobutanedione, 5.4 g (0.072 mol) of thiourea, and 200 mL of absolute ethanol.
-
Reflux the mixture with stirring for 2 hours.
-
Pour the reaction mixture into 100 mL of hot water (45-50 °C).
-
Add concentrated aqueous ammonia (22-25%) to the mixture under stirring until a pH of 8-9 is reached, resulting in a pale yellow precipitate.
-
Allow the precipitate to stand, then filter to obtain the crude product.
-
Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume) and dry to yield the final product.[3]
DSSC Fabrication
The fabrication of the Dye-Sensitized Solar Cell involves the preparation of the photoanode, the counter electrode, and the assembly of the cell.
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a detergent solution, deionized water, and ethanol.
-
Deposit a compact layer of TiO₂ on the FTO glass by a method such as spray pyrolysis.
-
Apply a mesoporous layer of TiO₂ nanoparticles onto the compact layer using the doctor-blade technique.[4]
-
Sinter the TiO₂-coated FTO glass at a high temperature (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.
-
After cooling, immerse the TiO₂ electrode in a solution of the desired dye (either the ruthenium-based dye or the this compound dye) for a sufficient time to ensure monolayer adsorption of the dye molecules.[5][6]
Counter Electrode Preparation:
-
Clean another FTO-coated glass substrate.
-
Deposit a thin layer of a catalyst, typically platinum or carbon, onto the conductive side of the FTO glass.
Cell Assembly:
-
Place a sealant, such as a thermoplastic polymer film, around the dye-sensitized TiO₂ photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly to seal the two electrodes together, leaving small holes for electrolyte injection.
-
Introduce the electrolyte solution (commonly an iodide/triiodide redox couple in an organic solvent) into the cell through the pre-drilled holes.[5]
-
Seal the holes to prevent electrolyte leakage.
Characterization
The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²).[2]
-
Current-Voltage (I-V) Measurement: Use a solar simulator and a source meter to measure the current-voltage characteristics of the DSSC. From the I-V curve, the key performance parameters (Jsc, Voc, FF, and PCE) can be determined.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the solar cell at different wavelengths. This provides insight into the light-harvesting efficiency of the dye.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to study the charge transfer processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the experimental process and the fundamental mechanism of DSSC operation, the following diagrams are provided.
References
- 1. Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of 2,2'-Diamino-4,4'-bithiazole on Normal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cytotoxicity of the chemical compound 2,2'-Diamino-4,4'-bithiazole on normal, non-cancerous cell lines. As of the latest literature review, no direct experimental studies detailing the cytotoxic effects of this specific compound on normal cell lines have been published. However, this guide offers a comprehensive overview of the methodologies and comparative data from related compounds to inform future research and safety evaluations.
Executive Summary
Direct data on the cytotoxicity of this compound against normal cell lines is not currently available in peer-reviewed literature. However, studies on structurally related compounds, particularly metal complexes of thiazole derivatives, indicate a potential for cytotoxicity that warrants careful investigation. This guide outlines the standard experimental protocols necessary to perform a thorough in vitro cytotoxicity assessment and provides a template for data presentation to facilitate comparison with other compounds.
Comparative Analysis with a Structurally Related Compound
While data on the target compound is absent, a study on a palladium(II) complex of a structurally related ligand, 2',6'-di(thiazol-2-yl)-2,4'-bipyridine, demonstrated cytotoxicity against the Vero normal kidney cell line. This provides a valuable, albeit indirect, point of comparison and underscores the importance of evaluating the effects of this compound on non-cancerous cells.
Table 1: Cytotoxicity of a Related Thiazole Derivative Complex
| Compound | Cell Line | Assay | IC50 (µM) |
| Pd(II) complex of 2',6'-di(thiazol-2-yl)-2,4'-bipyridine | Vero (normal kidney cells) | Not Specified | 24.5 ± 2.13 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Recommended Experimental Protocols for Cytotoxicity Assessment
To address the current data gap, a comprehensive cytotoxicity assessment of this compound should be conducted using established in vitro assays. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed normal cell lines (e.g., Vero, HEK293, or primary human fibroblasts) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in a complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Experimental Workflow and Data Presentation
A standardized workflow is crucial for reproducible cytotoxicity assessment. The following diagram illustrates a typical experimental pipeline.
Caption: A typical workflow for in vitro cytotoxicity assessment of a test compound.
Data Presentation Template
To facilitate direct comparison with alternative compounds, all quantitative data should be summarized in a clear and structured format.
Table 2: Template for Summarizing Cytotoxicity Data of this compound
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Max. % Cytotoxicity (at conc.) |
| Normal Cell Line 1 | ||||
| MTT | 24 | |||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| Normal Cell Line 2 | ||||
| MTT | 24 | |||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 |
Table 3: Template for Apoptosis/Necrosis Data
| Cell Line | Compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Normal Cell Line 1 | 0 (Control) | |||
| X | ||||
| Y | ||||
| Z | ||||
| Normal Cell Line 2 | 0 (Control) | |||
| X | ||||
| Y | ||||
| Z |
Conclusion
While direct experimental data on the cytotoxicity of this compound on normal cell lines is lacking, the information on related compounds suggests a potential for such effects. A thorough investigation using standardized in vitro assays, as detailed in this guide, is essential to establish a comprehensive safety profile for this compound. The provided protocols and data presentation templates offer a robust framework for researchers to generate and report findings in a manner that is clear, comparable, and contributes valuable knowledge to the scientific community.
Structure-Activity Relationship (SAR) Studies of 2,2'-Diamino-4,4'-bithiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,2'-diamino-4,4'-bithiazole analogs and related bithiazole derivatives. The following sections detail the inhibitory activities of these compounds against key biological targets, outline the experimental protocols used for their evaluation, and visualize relevant biological pathways and experimental workflows.
Quantitative SAR Analysis: Bithiazole Analogs as Enzyme Inhibitors
Recent studies have highlighted the potential of the bithiazole scaffold as a versatile pharmacophore for designing potent enzyme inhibitors. The following table summarizes the structure-activity relationship of substituted 4,5'-bithiazoles as catalytic inhibitors of human DNA topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs.[1][2]
Table 1: Inhibitory Activity of Substituted 4,5'-Bithiazole Analogs against Human DNA Topoisomerase IIα [1][2]
| Compound ID | R1 | R2 | IC50 (µM) for DNA Decatenation |
| 1 | H | 4-chlorophenyl | 1.5 ± 0.2 |
| 2 | H | 4-methoxyphenyl | 3.0 ± 0.5 |
| 3 | H | 4-fluorophenyl | 2.5 ± 0.4 |
| 4 | H | 3-chlorophenyl | 2.0 ± 0.3 |
| 5 | H | 3-methoxyphenyl | 4.0 ± 0.6 |
| 6 | H | phenyl | 5.0 ± 0.8 |
| 7 | CH3 | 4-chlorophenyl | > 10 |
| 8 | CH3 | 4-methoxyphenyl | > 10 |
| Etoposide | - | - | 0.5 ± 0.1 |
Data extracted from studies on 4,5'-bithiazole analogs, which are structurally related to the this compound core.[1][2]
SAR Insights:
-
Substitution at the N2-phenyl ring (R2): The nature and position of the substituent on the N2-phenyl ring significantly influence the inhibitory activity. Electron-withdrawing groups, such as a chloro-substituent at the para-position (Compound 1 ), resulted in the highest potency among the tested analogs.[1][2]
-
Substitution at the 4'-position (R1): The presence of a methyl group at the 4'-position of the bithiazole core (Compounds 7 and 8 ) led to a significant decrease in activity, suggesting that this position is sensitive to steric hindrance.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the this compound scaffold involves the reaction of 1,4-dibromobutanedione with thiourea.[4]
Materials:
-
1,4-dibromobutanedione
-
Thiourea
-
Absolute ethanol
-
Hot water (45-50 °C)
-
Concentrated aqueous ammonia (22-25%)
Procedure:
-
To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-dibromobutanedione, thiourea, and absolute ethanol.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Pour the reaction mixture into hot water (45-50 °C).
-
Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia under stirring, which results in the formation of a pale yellow precipitate.
-
Allow the precipitate to stand, then collect the crude product by filtration.
-
Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).
-
Dry the purified product to yield this compound.[4]
In Vitro DNA Topoisomerase IIα Decatenation Assay
This assay is used to evaluate the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.
Materials:
-
Human DNA topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 0.5 mM DTT)
-
Test compounds dissolved in DMSO
-
Etoposide (positive control)
-
Agarose gel
-
Ethidium bromide
-
Loading dye
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.
-
Initiate the reaction by adding human DNA topoisomerase IIα.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the decatenated and catenated kDNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme activity.[1][2]
Visualizations
Mechanism of Action: Inhibition of DNA Topoisomerase IIα
The following diagram illustrates the catalytic cycle of DNA topoisomerase IIα and the inhibitory action of bithiazole analogs.
Caption: Catalytic cycle of DNA topoisomerase IIα and competitive inhibition by bithiazole analogs.
Experimental Workflow: Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for the synthesis and biological evaluation of bithiazole analogs.
References
A Comparative Guide to 2,2'-Diamino-4,4'-bithiazole-Based Inhibitors: Cross-Reactivity and Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of inhibitors based on the "2,2'-Diamino-4,4'-bithiazole" scaffold against various biological targets. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound-Based Inhibitors
The this compound core is a privileged scaffold in medicinal chemistry, giving rise to a class of inhibitors with diverse biological activities.[1] This heterocyclic structure serves as a versatile backbone for the development of compounds targeting a range of enzymes, including protein kinases, lipid kinases, and topoisomerases.[2][3][4] The dual amino groups on the bithiazole rings play a crucial role in forming interactions with the active sites of these target proteins, contributing to their inhibitory potential.[1] This guide will explore the cross-reactivity and target specificity of three distinct classes of inhibitors derived from this scaffold: kinase inhibitors, phosphatidylinositol 4-kinase (PI4KIIIβ) inhibitors, and DNA topoisomerase IIα inhibitors.
Kinase Inhibitors: Targeting JNK and Other Kinases
Derivatives of the this compound scaffold have been identified as potent inhibitors of protein kinases, particularly within the mitogen-activated protein kinase (MAPK) family.[3] One such example is the compound 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine, referred to as JD123.[3]
Performance Comparison
JD123 has demonstrated inhibitory activity against c-Jun N-terminal kinase 1 (JNK1) and p38-γ MAPK.[3] While a comprehensive kinase selectivity profile with IC50 values against a large panel is not publicly available, initial screening at a 10µM concentration revealed its selectivity over other MAPKs like ERK1, ERK2, p38-α, p38-β, and p38-δ.[3] However, at this concentration, it also showed inhibition of other kinases such as protein kinase Bβ (PKBβ/Aktβ), indicating some level of cross-reactivity.[3]
| Inhibitor | Target Kinase(s) | IC50 (nM) | Other Inhibited Kinases (at 10µM) | Reference(s) |
| JD123 | JNK1, p38-γ | Not Reported | PKBβ/Aktβ | [3] |
| SP600125 | JNK1, JNK2, JNK3 | 40, 40, 90 | MKK4, MKK3, MKK6, PKB, PKCα | [5] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.67, 18.7, 0.98 | Pan-JNK inhibitor | [6] |
Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. The following diagram illustrates a simplified JNK signaling cascade.
Caption: Simplified JNK signaling pathway and the inhibitory action of JD123.
PI4KIIIβ Inhibitors: Broad-Spectrum Antiviral Activity
Bithiazole-based compounds have emerged as potent inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a host lipid kinase essential for the replication of a broad range of RNA viruses.[2][7] By targeting a host factor, these inhibitors present a high genetic barrier to the development of viral resistance.[7]
Performance Comparison
Several bithiazole derivatives have demonstrated low micromolar to sub-micromolar inhibition of PI4KIIIβ and potent antiviral activity against various RNA viruses, including human rhinoviruses (hRV), Zika virus (ZIKV), and SARS-CoV-2.[2][7] These compounds show high selectivity for PI4KIIIβ over the related PI3KR1.[7]
| Inhibitor | PI4KIIIβ IC50 (µM) | Antiviral Activity (IC50, µM) | Alternative Inhibitor | PI4KIIIβ IC50 (µM) | Reference(s) |
| Bithiazole 1 | 0.25 | hRV14: 0.15, ZIKV: 1.2, SARS-CoV-2: 2.1 | BF738735 | 0.0057 | [2][7][8] |
| Bithiazole 2 | 0.32 | hRV14: 0.18, ZIKV: 0.8, SARS-CoV-2: 2.5 | PIK-93 | 0.019 | [2][7][9] |
| Bithiazole 4a | 0.45 | hRV14: 0.25, ZIKV: 1.1 | [2][7] | ||
| Bithiazole 4b | 0.18 | hRV14: 0.12 | [2][7] | ||
| Bithiazole 4c | 0.15 | hRV14: 0.10, ZIKV: 0.2 | [2][7] | ||
| Bithiazole 4d | 1.1 | hRV14: 0.8, ZIKV: 0.2, SARS-CoV-2: 1.8 | [2][7] |
Experimental Workflow
The evaluation of antiviral efficacy for these inhibitors typically follows a multi-step process.
Caption: General experimental workflow for evaluating antiviral PI4KIIIβ inhibitors.
DNA Topoisomerase IIα Inhibitors: A Catalytic Approach
Substituted 4,5'-bithiazoles have been identified as catalytic inhibitors of human DNA topoisomerase IIα (topo IIα), an essential enzyme in DNA replication and chromosome segregation.[4] Unlike topo II poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex and induce DNA double-strand breaks, these bithiazole derivatives inhibit the ATPase activity of the enzyme.[4][10] This alternative mechanism may lead to a safer toxicity profile.[4]
Performance Comparison
The inhibitory activity of these bithiazole compounds against topo IIα has been compared to the well-established topo II poison, etoposide. The bithiazole derivatives demonstrate inhibition of the decatenation and ATPase activities of topo IIα.[4]
| Inhibitor | Topo IIα Inhibition (Decatenation IC50, µM) | Mechanism of Action | Alternative Inhibitor | Topo IIα Inhibition | Mechanism of Action | Reference(s) |
| Bithiazole 1 | ~125 | Catalytic (ATPase inhibition) | Etoposide | Induces DNA cleavage | Topo II Poison | [4] |
| Bithiazole 9 | ~125 | Catalytic (ATPase inhibition) | [4] |
Mechanism of Action
The following diagram illustrates the distinct mechanisms of action of catalytic inhibitors and topo II poisons.
Caption: Mechanisms of Topo IIα inhibition by bithiazoles and etoposide.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of the test inhibitor (e.g., JD123) and a positive control inhibitor in the kinase buffer. Prepare a solution of the target kinase and its specific substrate in the kinase buffer.
-
Kinase Reaction : In a microplate, add the kinase, substrate, and inhibitor solutions. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection : Stop the reaction and quantify the phosphorylation of the substrate. This can be achieved by various methods, such as capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter, or using fluorescence-based or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).[11]
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol outlines a common method for evaluating the antiviral efficacy of compounds in a cell culture system.
-
Cell Culture : Seed a suitable host cell line (e.g., HeLa for rhinoviruses, Vero E6 for SARS-CoV-2) in multi-well plates and grow to confluency.
-
Virus Infection : Infect the confluent cell monolayers with a known titer of the virus for a defined period (e.g., 1-2 hours) to allow for viral adsorption.
-
Compound Treatment : After viral adsorption, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation : Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.
-
Plaque Visualization and Counting : After incubation, fix and stain the cells (e.g., with crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis : Calculate the percentage of plaque reduction for each compound concentration compared to a no-compound control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[2][7]
Human DNA Topoisomerase IIα ATPase Assay
This protocol describes a method to measure the inhibition of the ATPase activity of human topoisomerase IIα.
-
Reaction Mixture : Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT), a DNA substrate (e.g., supercoiled pBR322 plasmid DNA), and the test compound at various concentrations.[4]
-
Enzyme Addition : Add purified human topoisomerase IIα enzyme to the reaction mixture.
-
ATP Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Detection of ATP Hydrolysis : The ATPase activity is measured by quantifying the amount of ADP produced. This can be done using a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) where ADP production is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[13]
-
Data Analysis : The rate of NADH oxidation is proportional to the ATPase activity. Calculate the percentage of inhibition of ATPase activity for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.[4]
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting diverse and important classes of enzymes. The examples presented in this guide highlight the potential of this chemical series in kinase inhibition, antiviral therapy, and cancer treatment. While some derivatives exhibit promising target specificity, cross-reactivity with other enzymes can occur, underscoring the importance of comprehensive selectivity profiling in the drug development process. The detailed experimental protocols and comparative data provided herein are intended to aid researchers in the evaluation and further development of this versatile class of inhibitors.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus and Human Rhinoviruses [unicamillus.iris.cineca.it]
- 2. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 4,5′-Bithiazoles as Catalytic Inhibitors of Human DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of 2,2'-Diamino-4,4'-bithiazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 2,2'-diamino-4,4'-bithiazole derivatives and related compounds in various animal models. This document summarizes available quantitative data, details experimental protocols for key assays, and presents relevant biological pathways to support further research and development in this chemical space.
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on the in vivo performance of its derivatives in preclinical animal models, offering a comparative analysis across different therapeutic areas, including neurodegenerative diseases, inflammatory conditions, and oncology.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of selected bithiazole and related thiazole derivatives. Direct comparison between studies should be approached with caution due to variations in animal models, dosing regimens, and endpoint measurements.
Table 1: Neuroprotective Effects of Thiazole Derivatives in Animal Models of Neurodegenerative Disease
| Compound | Derivative Class | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| TPI-1917-49 | Dithiazole Piperazine Benzamide | Alzheimer's Disease | Mouse | Not specified in abstract | 39% reduction in amyloid-beta plaques | [1] |
Table 2: Anti-inflammatory Activity of Thiazole Derivatives in Animal Models
| Compound | Derivative Class | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Thiazole Derivative 5d | 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Carrageenan-induced paw edema | Albino mice | 5, 10, and 20 mg/kg | Significant anti-inflammatory and analgesic activity | [2] |
| Thiazole Derivative 5e | 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Carrageenan-induced paw edema | Albino mice | 5, 10, and 20 mg/kg | Significant anti-inflammatory and analgesic activity | [2] |
| Imidazo[2,1-b][1][3][4]thiadiazole Derivatives (5a-l) | Imidazo[2,1-b][1][3][4]thiadiazole | Carrageenan-induced rat paw edema | Rats | 50 mg/kg bw | Reduction in edema volume; compound 5c showed better activity than diclofenac | [5] |
Table 3: Antitumor Efficacy of Thiazole Derivatives in Xenograft Models
| Compound | Derivative Class | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| 2-Thioxoimadazolidin-4-one Derivative 4 | 2-Thioxoimadazolidin-4-one | Solid Ehrlich Carcinoma (SEC) | Mice | Not specified | 48.4% tumor inhibition ratio | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo studies. Below are representative protocols for key experimental models cited in this guide.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Dosing: The test compound (e.g., a this compound derivative) or vehicle is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation. A standard anti-inflammatory drug, such as diclofenac, is used as a positive control.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Human Tumor Xenograft Models in Immunocompromised Mice
Xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of antitumor compounds against human-derived cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., glioblastoma, breast cancer) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, animals are randomized into treatment and control groups. The test compound is administered according to a defined schedule and route.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes and survival are also monitored.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for rational drug design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the therapeutic areas discussed.
Caption: Amyloid-beta Processing Pathway in Alzheimer's Disease.
Caption: Cyclooxygenase (COX) Pathway in Inflammation.
Conclusion
The available preclinical data suggests that the this compound scaffold and its derivatives hold significant promise for the development of novel therapeutics for a range of diseases. While in vivo efficacy has been demonstrated in models of neurodegeneration, inflammation, and cancer for some thiazole-based compounds, a broader and more systematic evaluation of this compound derivatives is warranted. This guide serves as a foundational resource to inform the design of future in vivo studies, facilitating the translation of these promising compounds from the laboratory to the clinic. Further research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic profiles and exploring the efficacy of these derivatives in a wider array of validated animal models.
References
- 1. ijpras.com [ijpras.com]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of 2,2'-Diamino-4,4'-bithiazole Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in the development of new therapeutic agents and advanced materials. This guide provides a comparative analysis of the stability of metal complexes formed with 2,2'-Diamino-4,4'-bithiazole, a versatile bidentate ligand. By presenting available experimental data and outlining standard methodologies, this document serves as a valuable resource for researchers engaged in the design and evaluation of novel metal-based compounds.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound featuring two amino groups and two thiazole rings. This structure allows it to act as an effective chelating agent, forming stable complexes with a variety of metal ions. The nitrogen atoms of the amino groups and the thiazole rings can donate lone pairs of electrons to a central metal ion, leading to the formation of a five-membered chelate ring, which enhances the stability of the resulting complex. The unique structural and electronic properties of this ligand make its metal complexes promising candidates for applications in medicinal chemistry, catalysis, and materials science.
Comparative Stability of Metal Complexes
Table 1: Stability Constants (log K) of Metal Complexes with this compound and a Comparative Ligand
| Metal Ion | This compound (log K) | N-(Salicylidene)-5-methyl-4-phenyl-2-aminothiazole (log K₁) |
| Co(II) | Data not available | 6.85[1] |
| Ni(II) | Data not available | 6.60[1] |
| Cu(II) | Data not available | 6.40[1] |
| Zn(II) | Data not available | 7.15[1] |
| Cd(II) | Solution studies conducted¹ | Data not available |
¹Qualitative solution studies on Cadmium(II) complexes with this compound have been reported, indicating complex formation. However, specific stability constant values were not found in the readily accessible literature.
The comparative data from a Schiff base derived from 2-aminothiazole highlights the stability of metal complexes with related ligand systems. The Irving-Williams series, which predicts the relative stabilities of divalent metal ion complexes (Mn < Fe < Co < Ni < Cu > Zn), can be a useful reference for estimating the expected stability trends for this compound complexes. For the comparative ligand, the stability order is Zn(II) > Co(II) > Ni(II) > Cu(II), which deviates from the Irving-Williams series, suggesting that ligand-specific electronic and steric effects play a significant role.[1]
Experimental Protocols for Determining Stability Constants
The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. The following are standard experimental methods employed for this purpose.
Potentiometric Titration (pH-metry)
Potentiometric titration is a widely used and accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (to protonate the ligand), and a strong base of known concentrations. An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.
-
Titration: A series of titrations are performed:
-
Acid alone.
-
Acid and ligand.
-
Acid, ligand, and metal ion.
-
-
Data Analysis: The titration curves (pH vs. volume of base added) are analyzed. The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation. From these curves, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) are calculated.
-
Stability Constant Calculation: The stability constants are then determined by plotting n̄ against pL (-log[L]) and using computational methods to fit the data to a model of complex formation.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Spectrophotometry
Spectrophotometry is a valuable technique when the metal complex absorbs light in the UV-visible region and has a different absorption spectrum from the free ligand and metal ion.
Methodology:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of either the metal ion or the ligand, and varying concentrations of the other component. The pH and ionic strength are kept constant.
-
Spectral Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the metal complex.
-
Data Analysis: Two common methods are used:
-
Mole-Ratio Method: The absorbance is plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Job's Method (Continuous Variation): A series of solutions are prepared where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
-
-
Stability Constant Calculation: The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand.
Logical Flow for Spectrophotometric Analysis
Caption: Logical flow for determining stability constants using spectrophotometry.
Conclusion
This guide provides a foundational understanding of the stability of metal complexes with this compound and outlines the standard experimental procedures for their determination. While comprehensive quantitative data for this specific ligand remains to be fully compiled in publicly accessible literature, the provided information on related aminothiazole derivatives offers a valuable point of comparison. The detailed experimental protocols serve as a practical resource for researchers aiming to characterize the stability of their own novel metal complexes, a critical step in the rational design of new molecules for therapeutic and technological applications. Further research to populate the stability constant data for this compound with a broader range of metal ions is highly encouraged to fully elucidate its potential in coordination chemistry.
References
Safety Operating Guide
Safe Disposal of 2,2'-Diamino-4,4'-bithiazole: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of 2,2'-Diamino-4,4'-bithiazole is critical to ensure the safety of laboratory staff and to maintain environmental compliance. This guide provides a comprehensive, step-by-step protocol for the handling and disposal of this compound, integrating essential safety data with standard operational procedures for chemical waste management. Adherence to these guidelines will minimize risks and facilitate a seamless disposal process.
I. Immediate Safety Considerations
This compound presents several hazards that demand careful handling during the disposal process.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.
| Hazard | Required PPE and Handling Precautions |
| Harmful if swallowed | Wear a lab coat, nitrile gloves, and safety glasses. Avoid ingestion. |
| Causes skin irritation | Wear a lab coat and nitrile gloves. Avoid direct contact with skin. |
| Causes serious eye irritation | Wear safety glasses or goggles. In case of contact, flush eyes immediately. |
| May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood. |
| Emits toxic fumes upon decomposition | Avoid heating with incompatible materials. |
II. Segregation and Waste Collection
Proper segregation of this compound waste is the first and most critical step to prevent dangerous chemical reactions. This compound is incompatible with a range of substances.
Incompatible Materials:
-
Acids
-
Diazo and azo compounds
-
Halocarbons
-
Isocyanates
-
Aldehydes
-
Alkali metals
-
Nitrides
-
Hydrides
-
Strong reducing agents
Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its contaminated materials (e.g., gloves, weighing paper). The container must be in good condition, made of a compatible material (e.g., high-density polyethylene), and have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Irritant"
-
The date when the first waste is added (accumulation start date)
-
The name of the principal investigator or laboratory group
-
-
Segregation in Storage: Store the this compound waste container in a designated satellite accumulation area within the laboratory. This area must be away from the incompatible materials listed above. Use secondary containment (e.g., a chemical-resistant tray or bin) to prevent the spread of material in case of a spill.
III. Disposal Procedure
The recommended disposal method for this compound is through a licensed chemical waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Plan:
-
Container Management: Keep the hazardous waste container securely closed except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Arrange for Pickup: Once the waste container is full, or if the research project is complete, arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed chemical waste disposal company.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the disposal company. Ensure that all information is accurate and legible.
-
Final Disposal Method: The licensed disposal facility will typically use controlled incineration with flue gas scrubbing to destroy the chemical in an environmentally sound manner.[2]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions required for the safe disposal of this compound.
Caption: Workflow for the disposal of this compound.
Logical Relationship of Safety and Disposal Actions
The following diagram outlines the logical dependencies of the safety measures and disposal actions, emphasizing the foundational importance of hazard identification.
Caption: Logical flow from hazard identification to final disposal.
References
Essential Safety and Operational Guide for 2,2'-Diamino-4,4'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,2'-Diamino-4,4'-bithiazole. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] When heated to decomposition, it may emit toxic fumes.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles or a full-face shield | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter | To prevent inhalation of dust and vapors, especially when handling the solid compound. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing (Solid Form):
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to handle the powder. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure proper ventilation to capture any vapors.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent (e.g., toluene), followed by soap and water.[3]
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Spill Response Protocol:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.
-
Place the waste in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a solvent such as toluene, followed by a thorough wash with soap and water.[3]
-
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., gloves, bench paper, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[4] Do not discharge to sewer systems.[4]
Experimental Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
